2,6-Dichloro-4-methylnicotinonitrile
Description
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMHHJCDSFAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236362 | |
| Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-35-4 | |
| Record name | 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-2,6-dichloro-4-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 875-35-4 | |
| Source | DTP/NCI | |
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| Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-4-methylnicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYANO-2,6-DICHLORO-4-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46NGD2HM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-methylnicotinonitrile is a halogenated pyridine (B92270) derivative with significant applications in the agrochemical and pharmaceutical industries.[1] Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile group, imparts valuable properties for its use as a key intermediate in the synthesis of various target molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a white to off-white or light yellow crystalline solid at room temperature and is generally stable under ambient conditions.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 875-35-4 | [1][2][3][4] |
| Molecular Formula | C₇H₄Cl₂N₂ | [1][3] |
| Molecular Weight | 187.03 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 108-112 °C | |
| Boiling Point | Not well defined, decomposition may occur | |
| Solubility | Sparingly soluble in water | [1] |
| Purity | >98.0% (GC) |
Synthesis
The synthesis of this compound has been reported through various routes. A common and effective method involves the chlorination of a dihydroxy precursor using phosphorus oxychloride.
Experimental Protocol: Synthesis from 2,6-dihydroxy-4-methyl-nicotinonitrile[1]
Materials:
-
2,6-dihydroxy-4-methyl-nicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Benzyltriethylammonium chloride
-
Crushed ice
-
Cool water
Procedure:
-
To a suitable reaction vessel, add 2,6-dihydroxy-4-methyl-nicotinonitrile (6 g, 39.96 mmol) and benzyltriethylammonium chloride (18.20 g, 79.92 mmol).
-
Add phosphorus oxychloride (30.63 g, 199.8 mmol) to the mixture.
-
Heat the mixture to 120 °C and stir overnight.
-
After the reaction is complete, cool the mixture.
-
Slowly and carefully add the reaction mixture to cool water.
-
A solid precipitate will form. Filter the solid.
-
The resulting solid, 2,6-dichloro-4-methyl-nicotinonitrile, is obtained with a reported yield of approximately 89% (6.64 g).[1]
A visual representation of this synthesis workflow is provided below.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological and Pharmaceutical Relevance
This compound serves as a crucial building block in the synthesis of various biologically active compounds.
Agrochemical Applications
This compound is widely utilized as an intermediate in the production of pesticides.[1] Its mechanism of action in this context involves the disruption of the nervous system of pests, leading to paralysis and eventual death.[1]
Pharmaceutical Applications
In the pharmaceutical sector, this compound is a key intermediate in the synthesis of Nevirapine.[2] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The logical relationship of this synthesis is depicted in the diagram below.
Caption: The role of this compound as an intermediate in the synthesis of Nevirapine.
Safety and Handling
This compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation and an allergic skin reaction.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a versatile chemical intermediate with significant value in the development of agrochemicals and pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and biological applications is essential for researchers and professionals working in these fields. The information and protocols provided in this guide serve as a valuable resource for the effective and safe utilization of this compound in research and development endeavors.
References
Elucidation of the Molecular Structure of 2,6-Dichloro-4-methylnicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation of 2,6-dichloro-4-methylnicotinonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This document outlines a common synthetic route and compiles available spectroscopic data integral to confirming its molecular structure. While comprehensive ¹H NMR data is presented, this guide also highlights the need for further experimental determination of ¹³C NMR, IR, and mass spectrometry data for complete characterization. Methodologies for these key analytical techniques are provided to facilitate future studies.
Introduction
This compound, with the CAS number 875-35-4, is a chlorinated pyridine (B92270) derivative.[1] Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and a nitrile group at position 3.[1] This arrangement of functional groups imparts specific chemical properties that make it a valuable building block in organic synthesis. The elucidation of its precise molecular structure is paramount for its application in research and development. This guide details the synthetic protocol and the analytical techniques used to confirm its structure.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the chlorination of 2,6-dihydroxy-4-methylnicotinonitrile using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
Experimental Protocol:
Materials:
-
2,6-dihydroxy-4-methylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Benzyltriethylammonium chloride (optional, as a phase-transfer catalyst)[1]
-
Crushed ice
-
Water
Procedure:
-
A mixture of 2,6-dihydroxy-4-methylnicotinonitrile (e.g., 6 g, 39.96 mmol) and benzyltriethylammonium chloride (e.g., 18.20 g, 79.92 mmol) is prepared.[1]
-
Phosphorus oxychloride (e.g., 30.63 g, 199.8 mmol) is added to the mixture.[1]
-
The reaction mixture is stirred overnight at 120 °C.[1]
-
After cooling, the mixture is slowly and carefully poured onto crushed ice to quench the reaction.[1]
-
The resulting solid precipitate is collected by filtration.[1]
-
The solid is washed with water and dried under a vacuum to yield the final product, this compound.[1] A yield of approximately 89% can be expected.[1]
Synthesis Pathway Diagram:
Caption: Synthetic route to this compound.
Structural Elucidation Data
The confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂N₂ | [1][4] |
| Molecular Weight | 187.03 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 108-112 °C | |
| CAS Number | 875-35-4 | [1][4] |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule.
Experimental Protocol:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Instrument: 300 MHz NMR Spectrometer
-
Reference: Tetramethylsilane (TMS) at 0 ppm
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 | Singlet | 1H | Aromatic H (H-5) |
| 2.59 | Singlet | 3H | Methyl H (-CH₃) |
Interpretation: The ¹H NMR spectrum shows two singlets, which is consistent with the proposed structure. The singlet at 7.29 ppm corresponds to the single proton on the pyridine ring at position 5. The singlet at 2.59 ppm is attributed to the three equivalent protons of the methyl group at position 4. The absence of coupling for both signals confirms their isolated positions in the structure.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Instrument: 75 or 125 MHz NMR Spectrometer
-
Reference: Tetramethylsilane (TMS) at 0 ppm
¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C-2 |
| Data not available | C-3 |
| Data not available | C-4 |
| Data not available | C-5 |
| Data not available | C-6 |
| Data not available | -CH₃ |
| Data not available | -CN |
Note: Specific experimental ¹³C NMR data for this compound was not found in the surveyed literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: KBr pellet or Nujol mull
-
Instrument: FTIR Spectrometer
-
Range: 4000-400 cm⁻¹
IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | C-H stretch (aromatic) | |
| Data not available | C-H stretch (aliphatic) | |
| Data not available | C≡N stretch (nitrile) | |
| Data not available | C=C, C=N stretch (pyridine ring) | |
| Data not available | C-Cl stretch |
Note: A detailed list of specific IR absorption bands for this compound was not available in the public domain resources reviewed.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
Mass Spectrometry Data:
| m/z | Proposed Fragment |
| Data not available | [M]⁺ (Molecular ion) |
| Data not available | |
| Data not available |
Note: Specific mass spectrometry fragmentation data for this compound was not found in the publicly accessible literature.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the complete structural elucidation of this compound, highlighting both the available and currently unavailable data.
Caption: Logical workflow for the structural elucidation process.
Conclusion
The structure of this compound is well-supported by the available ¹H NMR data, which aligns with the expected chemical shifts and multiplicities for the aromatic and methyl protons. A reliable synthetic protocol for its preparation is also well-documented. However, for a comprehensive structural confirmation in line with modern analytical standards, the acquisition and analysis of ¹³C NMR, IR, and mass spectrometry data are essential. This technical guide provides the foundational information and experimental frameworks for researchers to complete the full characterization of this important chemical intermediate.
References
An In-depth Technical Guide to the Physical Properties of CAS 875-35-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the chemical compound with CAS number 875-35-4, identified as 2,6-Dichloro-4-methylnicotinonitrile. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering meticulously organized data, detailed experimental methodologies, and illustrative workflows to support laboratory and development activities.
Core Physical and Chemical Properties
This compound is a halogenated pyridine (B92270) derivative that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its physical characteristics are fundamental to its handling, reaction kinetics, and application in synthetic chemistry.
Summary of Physical Properties
The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₇H₄Cl₂N₂ | |
| Molecular Weight | 187.03 g/mol | |
| Appearance | White to light yellow crystalline powder | At room temperature.[1] |
| Melting Point | 108-112 °C | Literature values show slight variations.[2] |
| Boiling Point | 118 °C at 5 mmHg | Boiling point is pressure-dependent.[2] |
| Solubility | Sparingly soluble in water (0.4 g/L). | Soluble in some common organic solvents.[2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | This is a computationally predicted value. |
| pKa (Predicted) | -4.53 ± 0.10 | This is a computationally predicted value. |
| pH | 3.5 (aqueous suspension at 20°C) | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.[3]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, adjacent to a calibrated thermometer.[5]
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.[5]
Boiling Point Determination (Siwoloboff Method)
For solid compounds that are stable at their boiling point, the boiling point can be determined using a micro-method.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small-diameter test tube (fusion tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin (B1166041) oil in a Thiele tube).[6]
-
Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued.[6]
-
Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.[7]
-
Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8][9]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.[8]
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]
-
Solubility Calculation: The solubility is expressed as the concentration of the solute in the saturated solution at the given temperature.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a general workflow for the physical and chemical characterization of a solid compound such as this compound.
Caption: General workflow for the physical characterization of a chemical compound.
Applications in Synthesis
This compound is a valuable building block in organic synthesis. It is notably used as a pharmaceutical intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV.[11] Furthermore, it serves as a precursor in the synthesis of neonicotinoid insecticides, highlighting its importance in the agrochemical industry.[1] The physical properties outlined in this guide are critical for optimizing reaction conditions and ensuring the efficient synthesis of these and other target molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. athabascau.ca [athabascau.ca]
- 4. byjus.com [byjus.com]
- 5. scribd.com [scribd.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. This compound | 875-35-4 [chemicalbook.com]
Technical Guide: Solubility Profile of 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-methylnicotinonitrile, with the CAS number 875-35-4, is a chlorinated pyridine (B92270) derivative. It presents as a white to light yellow crystalline powder.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Understanding its solubility is critical for its application in synthetic chemistry, formulation development, and biological studies. This document provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and visualizes a general workflow for solubility assessment.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂N₂ | [1][2][3][4] |
| Molecular Weight | 187.03 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 108-112 °C | [2][3][4] |
Solubility Data
Aqueous Solubility
| Solvent | Temperature | Concentration | pH |
| Water | 20 °C | 0.4 g/L | 3.5 (in aqueous suspension)[4] |
Organic Solvent Solubility
Qualitative descriptions indicate that this compound is soluble in organic solvents such as dichloromethane (B109758) and chloroform. However, no quantitative data has been identified in the reviewed literature.
Experimental Protocols for Solubility Determination
The following are standardized, general protocols that can be employed to determine the kinetic and thermodynamic solubility of this compound. These methods are adapted from established procedures for compounds with similar characteristics.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Shaker or rotator set at a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Kinetic Solubility (High-Throughput Method)
This method is often used in early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well plates
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy, or an HPLC system.
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer. The final concentration of DMSO should be kept low (e.g., <1-2%) to minimize its co-solvent effects.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer to detect precipitation. Alternatively, analyze the concentration of the dissolved compound in the supernatant after centrifugation using a plate-based UV-Vis reader or by HPLC.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.
References
In-Depth Technical Guide: The Biological Activity of 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-methylnicotinonitrile is a halogenated nicotinonitrile derivative with established utility as a key intermediate in the synthesis of both agrochemicals and pharmaceuticals. While extensive research has been conducted on its synthetic applications, a comprehensive understanding of its intrinsic biological activity remains less documented in publicly available literature. This technical guide synthesizes the current knowledge surrounding the biological effects of this compound, focusing on its role as a pesticide and a precursor to the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine (B1678648). Due to a notable lack of specific quantitative data for the title compound, this guide also explores the biological activities of structurally related compounds to infer potential mechanisms and toxicological endpoints.
Introduction
This compound, with the chemical formula C₇H₄Cl₂N₂, is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its primary applications lie in the agrochemical industry as a precursor for pesticides and in the pharmaceutical sector as a key intermediate for antiviral drugs.[2] The biological activity of this compound is intrinsically linked to these applications, with its pesticidal properties attributed to the disruption of the insect nervous system. Furthermore, its role in the synthesis of Nevirapine underscores its importance in the development of therapeutics for human immunodeficiency virus (HIV).[3]
Known Biological Applications
Pesticidal Activity
The most well-documented biological application of this compound is in the field of agriculture as a pesticide. Its mechanism of action is broadly described as a disruptor of the insect nervous system, leading to paralysis and death.[2] While specific molecular targets for this compound are not explicitly detailed in available literature, it is suggested to be a precursor for neonicotinoid insecticides.[1] Neonicotinoids are known to act as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs), causing overstimulation of the nervous system.[4][5]
Inferred Mechanism of Action:
It is plausible that this compound itself, or more likely its derivatives, exhibit agonistic or antagonistic activity at insect nAChRs. This interaction would disrupt the normal transmission of nerve impulses, leading to the observed pesticidal effects.
Experimental Workflow: Investigating nAChR Activity
Below is a generalized workflow for assessing the activity of a compound like this compound on insect nicotinic acetylcholine receptors.
Pharmaceutical Intermediate for Nevirapine
This compound is a crucial starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3] Nevirapine functions by binding to a non-essential site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.
The synthesis of Nevirapine from this compound involves a series of chemical transformations. A key step is the reaction with 2-chloro-3-amino-4-picoline (CAPIC).
Signaling Pathway: HIV Reverse Transcriptase Inhibition by Nevirapine
The diagram below illustrates the mechanism of action of Nevirapine, the end-product synthesized from this compound.
Quantitative Biological Data
Despite its use in industry, there is a significant lack of publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) detailing the specific biological activities of this compound. The available information is largely qualitative, describing its general pesticidal effects and its role as a synthetic intermediate.
Table 1: Summary of Known Biological Roles
| Application | Description | Quantitative Data |
| Pesticide | Disrupts the nervous system of insects.[2] | Not available |
| Pharmaceutical Intermediate | Precursor for the synthesis of the HIV NNRTI, Nevirapine.[3] | Not applicable |
Toxicological Profile
Toxicological information on this compound is limited. It is known to be an irritant to the eyes, respiratory system, and skin, and is toxic if swallowed. Acute exposure may primarily affect the respiratory system and mucous membranes.[2]
Experimental Protocols
Due to the absence of specific published studies on the biological activity of this compound, detailed experimental protocols for this compound are not available. However, based on its inferred mechanism of action as a potential modulator of nicotinic acetylcholine receptors, the following general protocols for relevant assays are provided as a reference for researchers.
General Protocol: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for nAChRs.
Materials:
-
Membrane preparation from a source rich in nAChRs (e.g., insect ganglia, cultured cells expressing recombinant receptors).
-
Radioligand (e.g., [³H]-epibatidine, [³H]-imidacloprid).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀, from which the Kᵢ can be calculated.
General Protocol: Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a method to assess the potential of a compound to inhibit major drug-metabolizing CYP enzymes.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).
-
Test compound (this compound).
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for metabolite analysis.
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the microsomes or recombinant enzymes with the test compound or vehicle control.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.
Conclusion
This compound is a commercially significant chemical intermediate with a biological profile that is primarily understood through its application as a pesticide and its role in the synthesis of Nevirapine. While its pesticidal action is attributed to the disruption of the insect nervous system, likely through interaction with nicotinic acetylcholine receptors, there is a notable absence of specific quantitative data to fully characterize this activity. Future research should focus on elucidating the specific molecular targets of this compound and its metabolites, and on generating quantitative data (IC₅₀, EC₅₀) to better define its biological activity and toxicological profile. Such studies would provide a more complete understanding of this important synthetic building block and could reveal novel biological activities.
References
- 1. Page loading... [guidechem.com]
- 2. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
- 4. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unraveling the Functional Role of 2,6-Dichloro-4-methylnicotinonitrile: An Intermediate in Bioactive Compound Synthesis
Despite its defined chemical structure, a comprehensive, in-depth technical guide on the specific mechanism of action of 2,6-dichloro-4-methylnicotinonitrile is not available in publicly accessible scientific literature. Extensive research indicates that this compound primarily serves as a versatile chemical intermediate for the synthesis of a variety of bioactive molecules, including agrochemicals and pharmaceuticals. Therefore, its biological effects are realized through the action of its derivatives rather than the compound itself.
Our understanding of the functional roles of compounds derived from this compound points towards two main applications: as insecticides, particularly neonicotinoids, and in the development of herbicides and plant growth regulators.
Insecticidal Activity: A Precursor to Neonicotinoid Insecticides
This compound is a key building block in the synthesis of neonicotinoid insecticides.[1] The mechanism of action for this class of insecticides is well-established and centers on the insect's nervous system.
Neonicotinoids are agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system.[2][3][4][5][6] The binding of neonicotinoids to these receptors leads to their persistent activation, causing an uncontrolled influx of ions into the postsynaptic neuron. This results in continuous nerve stimulation, leading to paralysis and eventual death of the insect.[1] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their use as insecticides.[7]
The generalized signaling pathway for neonicotinoid action is depicted below:
Figure 1: Generalized signaling pathway of neonicotinoid insecticides.
Herbicidal and Plant Growth Regulatory Activities
While less documented than its role in insecticides, this compound and its derivatives have also been explored for their effects on plants. Some research has investigated derivatives of nicotinonitrile as potential herbicides and plant growth regulators. For instance, certain derivatives have been synthesized and evaluated as herbicide safeners, which are compounds used to protect crops from herbicide injury.
The specific molecular targets and mechanisms of action for the herbicidal or plant growth regulatory effects of this compound derivatives are not well-defined in the available literature. Herbicides can act through various mechanisms, such as inhibiting specific enzymes involved in amino acid or lipid biosynthesis, disrupting photosynthesis, or interfering with cell division.[8] Plant growth regulators can modulate plant development by mimicking or interfering with the action of natural plant hormones.[9][10] Without direct experimental evidence, the precise mode of action for plant-related activities of derivatives of this compound remains speculative.
Quantitative Data and Experimental Protocols
A thorough review of scientific databases reveals a lack of publicly available quantitative data, such as IC50 or EC50 values, that directly characterize the biological activity of this compound. Similarly, detailed experimental protocols for biological assays performed on this specific compound are not described in the literature. The focus of published research is consistently on the synthesis of its derivatives and the subsequent biological evaluation of those end products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. mdpi.com [mdpi.com]
Potential Applications of Chlorinated Pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated pyridine (B92270) derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, primarily in the agrochemical and pharmaceutical industries. The incorporation of chlorine atoms onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and reactivity, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the core applications of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. Pyridine-containing pesticides are known for their high efficiency, low toxicity, and good environmental compatibility.[1]
Agrochemical Applications
Chlorinated pyridine derivatives are integral components in a variety of pesticides, including herbicides, insecticides, and fungicides.[2] Their targeted modes of action and efficacy have made them valuable tools in modern agriculture.
Herbicides
A significant application of chlorinated pyridines is in the formulation of selective herbicides, particularly those that mimic the action of natural plant hormones called auxins.[3][4] These synthetic auxins disrupt normal plant growth processes in susceptible broadleaf weeds, leading to uncontrolled growth and eventual death, while leaving grasses largely unaffected.[4][5]
Key Herbicidal Compounds:
-
Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid): A selective herbicide used to control broadleaf weeds, especially thistles and clovers.[5][6] It is known for its persistence in soil and compost.[6]
-
Triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid): A systemic herbicide effective against woody plants and broadleaf weeds.[7]
-
Picloram: A persistent and potent herbicide used for broad-spectrum weed control.
-
Aminopyralid: A herbicide in the picolinic acid family, often used in pastures and rangelands.[8]
Table 1: Herbicidal Activity of Chlorinated Pyridine Derivatives
| Compound | Target Weed(s) | Application Rate | Efficacy/Observation | Reference(s) |
| Clopyralid | Creeping thistle (Cirsium arvense) | 105-500 g/ha | One of the few effective herbicides available for this noxious weed. | [6] |
| Triclopyr amine | Tomato, Sunflower | ED50: 22.87 g/ha, 60.39 g/ha | More active than other formulations on these species. | [9] |
| Triclopyr amine | Soybean | ED50: 22.56 g/ha | More active than other formulations on this species. | [9] |
| 8-chloro-3-(4-propylphenyl)-[6][10][11]-triazolo[4,3-a]pyridine | 22 test weeds | 37.5 g a.i. ha(-1) | ~50% inhibition | [12] |
Mechanism of Action: Auxin Mimicry
Clopyralid and other pyridine carboxylic acid herbicides act as mimics of the plant hormone indole-3-acetic acid (IAA).[4][13] They bind to the TIR1/AFB family of auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors.[13] This, in turn, activates auxin response factors (ARFs), resulting in the transcription of auxin-responsive genes that lead to uncontrolled cell division and disorganized growth.[4][13]
Insecticides
Chlorinated pyridine derivatives are the foundational structures for the neonicotinoid class of insecticides, which are among the most widely used in the world.[10] These compounds are neurotoxins that act on the central nervous system of insects.[14]
Key Insecticidal Compounds:
-
Imidacloprid: The first commercialized chloronicotinyl insecticide and one of the most extensively used pesticides globally.[10]
-
Acetamiprid: A neonicotinoid with a chlorinated pyridine core.
-
Chlorpyrifos: An organophosphate insecticide synthesized from a chlorinated pyridine precursor.[10]
Table 2: Insecticidal Activity of Chlorinated Pyridine Derivatives
| Compound | Target Insect(s) | LC50 Value | Time | Reference(s) |
| N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | Cowpea aphid (Aphis craccivora) | ~4x more active than acetamiprid | - | [15] |
| Piperidinium and morpholinium 3-cyanopyridinethiolates | Cowpea aphid (Aphis craccivora) | 0.121 to 23.541 ppm | 24 h | [16] |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (Aphis craccivora) nymphs | 0.029 ppm | 24 h | [17] |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (Aphis craccivora) adults | 0.149 ppm | 24 h | [17] |
| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cowpea aphid (Aphis craccivora) nymphs | 0.040 ppm | 24 h | [17] |
| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cowpea aphid (Aphis craccivora) adults | 0.183 ppm | 24 h | [17] |
Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation
Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[14][18] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, neonicotinoids are not readily broken down by acetylcholinesterase, leading to continuous stimulation of the receptors.[18] This results in hyperexcitation, paralysis, and ultimately the death of the insect.[14]
Fungicides
Chlorinated pyridine derivatives also find application as fungicides, targeting a range of plant pathogenic fungi.
Key Fungicidal Compounds:
-
Pyrithione-based fungicides: Derived from pyridine, these compounds are used to control fungi and bacteria.[10]
-
Fluazinam: A fungicide containing a dichlorinated pyridine ring.
-
Boscalid: A fungicide that includes a dichloropyridine component.
Table 3: Fungicidal Activity of Chlorinated Pyridine Derivatives
| Compound | Target Fungi | EC50 (mg/L) | Reference(s) |
| 5,6-dichloronicotinamide derivative (4f) | Plasmopara viticola (Downy Mildew) | 1.96 | [19] |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | - (Good in vivo activity) | [20] |
| Pyridine carboxamide derivatives (general) | Botrytis cinerea | - (Moderate to good in vitro activity) | [20] |
Antifungal Mechanism of Action
The antifungal mechanism of some pyridine derivatives involves the inhibition of lanosterol (B1674476) demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[10] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and fungal cell death.
Pharmaceutical Applications
The structural motif of chlorinated pyridines is present in a wide array of pharmaceutical agents with diverse therapeutic activities.[11][19]
Anticancer Agents
Several chlorinated pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[21][22] Their mechanisms of action often involve the inhibition of key signaling pathways, such as those regulated by kinases.
Table 4: Anticancer Activity of Chlorinated Pyridine Derivatives (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Pyridine derivative with Cl at position 6 | Myeloid leukemia (U937) | 0.127 | [7] |
| Pyridine derivative with CH3 | Liver cancer (HepG2) | 1.30 | [7] |
| Pyridine derivative with Cl | Liver cancer (HepG2) | 5.84 | [7] |
| 3-cyano-1-methylpyrid-2-one derivative with 4-chlorophenyl group | Breast cancer (MCF-7) | 2.05 | [21] |
Mechanism of Action: Kinase Inhibition
Many pyridine-based anticancer drugs function as kinase inhibitors.[23] For example, pyrazolopyridine derivatives have been designed to target Fibroblast Growth Factor Receptor (FGFR) kinases.[23] The chlorinated phenyl ring in these inhibitors often plays a crucial role in binding to the kinase active site, leading to the inhibition of downstream signaling pathways that are essential for cancer cell proliferation and survival.
Antimicrobial Agents
Chlorinated pyridine derivatives have also been investigated for their antibacterial and antifungal properties.[11][13]
Table 5: Antimicrobial Activity of Chlorinated Pyridine Derivatives (MIC Values)
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Pyridine-4-aldoxime-based quaternary ammonium (B1175870) salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 to 6 mM | [13] |
| 2-(methyldithio)pyridine-3-carbonitrile | Various bacteria | 0.5 to 64 | [13] |
| Alkyl pyridinol derivative (EA-02-009) | S. aureus ATCC 25923 | 0.5 - 1 | [24] |
| Alkyl pyridinol derivative (JC-01-072) | S. aureus ATCC 25923 | 4 | [24] |
Other Pharmaceutical Applications
Chlorinated pyridines serve as intermediates in the synthesis of a variety of other drugs, including antihistamines and antiarrhythmics.[13] They are also found in cholinesterase inhibitors being investigated for the treatment of Alzheimer's disease.[1][11]
Table 6: Cholinesterase Inhibitory Activity of Pyridine Derivatives (IC50 Values)
| Compound | Enzyme | IC50 (µM) | Reference(s) |
| Carbamate 8 | hAChE | 0.153 | [11] |
| Carbamate 11 | hBChE | 0.828 | [11] |
| Dihydropyridine (B1217469) derivative 11 | AChE | 0.21 | [25] |
| Dihydropyridine derivative 7 | AChE | 17.16 | [25] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of chlorinated pyridine derivatives. Below are representative experimental protocols.
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol describes the synthesis from 2,3-dichloro-5-trichloromethylpyridine.[1]
Materials:
-
2,3-dichloro-5-trichloromethylpyridine
-
Anhydrous hydrogen fluoride (B91410)
-
Mercuric oxide
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Polyethylene (B3416737) reactor
Procedure:
-
Add 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride to a polyethylene reactor.[1]
-
Control the temperature at -20 °C and slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.[1]
-
Stir the reaction for approximately 22 hours until the system turns gray-white.[1]
-
Filter the reaction mixture.[1]
-
Neutralize the filtrate with sodium bicarbonate.[1]
-
Extract the product with dichloromethane.[1]
-
Dry the organic layer with anhydrous sodium sulfate.[1]
-
Remove the dichloromethane under reduced pressure to obtain the product.[1]
Expected Yield: 65-98%[1]
Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
This protocol describes the synthesis from 3-picoline.[26]
Materials:
-
3-picoline
-
Organic solvent (e.g., nitrobenzene)
-
Acidic buffer solution
-
Initiator (e.g., methyl ethyl ketone peroxide)
-
Nitrogen gas
-
Chlorine gas
Procedure:
-
In a reactor, add 3-picoline, an organic solvent, an acidic buffer solution, and an initiator.[27]
-
Adjust the pH of the solution to 4-5.[27]
-
Introduce nitrogen, stir, and heat the mixture to 80-100 °C.[27]
-
Stop the nitrogen flow and introduce chlorine gas, continuing the reaction at temperature.[27]
-
After the reaction is complete, stop heating, close the chlorine inlet, and purge with nitrogen.[27]
-
Distill the reaction solution under reduced pressure to remove the solvent and obtain the crude product.[27]
-
Purify the crude product to obtain 2-chloro-5-trichloromethylpyridine.[27]
Expected Yield: Approximately 80-90%[27]
Chlorination of Pyridine N-oxide
This protocol describes a general method for the deoxygenative chlorination of pyridine N-oxide.[26]
Materials:
-
Pyridine N-oxide
-
Dichloromethane
-
Oxalyl chloride
-
Triethylamine
Procedure:
-
Add 95g of Pyridine N-oxide to a flask.[26]
-
Add 190g of dichloromethane, 160g of oxalyl chloride, and 127g of triethylamine.[26]
-
Stir the reaction mixture for 1.5 hours at 5 °C.[26]
-
Transfer the reactant to a distillation still.[26]
-
Perform reduced pressure distillation at 65 °C and a vacuum of 0.08 MPa until no more liquid distills.[26]
-
Increase the temperature to 93 °C and the vacuum to 0.09 MPa to distill the 2-chloropyridine (B119429) product.[26]
Expected Yield: Approximately 90%[26]
Conclusion
Chlorinated pyridine derivatives are a cornerstone of modern chemical synthesis, with profound impacts on both agriculture and medicine. Their versatility stems from the tunable electronic and steric properties imparted by the chlorine substituents on the pyridine ring. The examples and data presented in this guide highlight the extensive research and development in this area. Future work will likely focus on the discovery of new derivatives with enhanced efficacy, improved safety profiles, and novel mechanisms of action to address the ongoing challenges of resistance in both pests and diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of the Ecotoxicity of Herbicides Roundup® Classic Pro and Garlon New in Aquatic and Terrestrial Environments [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eaglelake1.org [eaglelake1.org]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 19. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 20. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and in vitro cholinesterase inhibitory potential of dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-4-methylnicotinonitrile, a key halogenated organic compound. It details the historical context of its discovery, its physicochemical properties, and detailed protocols for its synthesis. The guide further explores its significant applications as a crucial intermediate in the production of neonicotinoid insecticides and the antiretroviral drug Nevirapine. This document consolidates quantitative data into structured tables and presents complex synthesis workflows and biological pathways as clear, annotated diagrams to serve as an essential resource for professionals in the fields of agrochemical and pharmaceutical research and development.
Introduction
This compound, with the CAS number 875-35-4, is a chlorinated pyridine (B92270) derivative that has garnered significant attention in both the agrochemical and pharmaceutical industries.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile group, imparts valuable electron-withdrawing and lipophilic properties.[1] This makes it an ideal scaffold for the synthesis of more complex, biologically active molecules. This guide aims to provide a detailed technical overview of this compound, from its initial discovery to its modern-day applications.
Discovery and History
The synthesis of this compound was first reported in the late 20th century.[1] Its development was driven by research into novel nicotinonitrile-based intermediates for crop protection agents.[1] Early methods involved the cyclization of cyanoacetamide or malononitrile (B47326) derivatives with dichloroacetone and ammonia, followed by a chlorination step.[1] A notable early synthesis was described in a 1960 paper in the Journal of Organic Chemistry, which detailed the reaction of 6-hydroxy-3-cyano-4-methylpyrid-2-one with phosphorus oxychloride to produce 2,6-dichloro-3-cyano-4-methylpyridine.[2] Over the years, various synthetic routes have been developed to improve yield and efficiency, reflecting its growing importance as a chemical intermediate.
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid at room temperature and is stable under ambient conditions.[1] A summary of its key physical and chemical properties is presented in Table 1, and its spectroscopic data are detailed in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 875-35-4 | [1][3] |
| Molecular Formula | C₇H₄Cl₂N₂ | [1][4] |
| Molecular Weight | 187.03 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 108-112 °C | [3] |
| Boiling Point | 118 °C / 5mmHg | [5] |
| Solubility in Water | 0.4 g/L | [5] |
| Purity | ≥97% (GC) | [6] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.29 (s, 1H), 2.59 (s, 3H) | [1] |
| ¹³C NMR | Data not explicitly found in searches | |
| IR Spectrum | Data not explicitly found in searches | |
| Mass Spectrum | Data not explicitly found in searches |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been established. Two primary methods are detailed below.
Synthesis from 2,6-dihydroxy-4-methyl-nicotinonitrile
This method involves the chlorination of a dihydroxy precursor using phosphorus oxychloride.
Experimental Protocol:
-
To a mixture of 2,6-dihydroxy-4-methyl-nicotinonitrile (6 g, 39.96 mmol) and benzyltriethylammonium chloride (18.20 g, 79.92 mmol), add phosphorus oxychloride (30.63 g, 199.8 mmol).
-
Stir the mixture overnight at 120 °C.
-
Slowly add the reaction mixture to cool water.
-
Filter the resulting solid to obtain 2,6-dichloro-4-methyl-nicotinonitrile.
-
Expected yield: ~89% (6.64 g).[1]
Diagram 1: Synthesis from 2,6-dihydroxy-4-methyl-nicotinonitrile
References
An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-4-methylnicotinonitrile, a key chemical intermediate in the agrochemical and pharmaceutical industries. The document details its chemical and physical properties, outlines various synthetic protocols with corresponding yields, and explores its primary applications, including its role as a pesticide and as a precursor in the synthesis of the antiretroviral drug Nevirapine. The guide also delves into the reactivity of the molecule, its known biological effects, and associated safety and toxicity information. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's synthesis and applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is a halogenated organic compound belonging to the class of chlorinated pyridine (B92270) derivatives.[1] The molecule consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 4, and a nitrile group at position 3.[1] This substitution pattern, particularly the electron-withdrawing chlorine and nitrile groups, imparts specific chemical reactivity and physical properties to the molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 875-35-4 | [2][3][4][5] |
| Molecular Formula | C₇H₄Cl₂N₂ | [2][4][5] |
| Molecular Weight | 187.03 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 108-112 °C | [3] |
| Boiling Point | 118 °C / 5 mmHg | [2] |
| Solubility | Sparingly soluble in water | [1] |
| Purity | >97% (commercially available) | [5] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, generally involving the construction of the substituted pyridine ring followed by chlorination.
Synthesis from 2,6-dihydroxy-4-methyl-nicotinonitrile
A common laboratory-scale synthesis involves the chlorination of 2,6-dihydroxy-4-methyl-nicotinonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
To a solution of 2,6-dihydroxy-4-methyl-nicotinonitrile (6 g, 39.96 mmol) in phosphorus oxychloride (30.63 g, 199.8 mmol), add benzyltriethylammonium chloride (18.20 g, 79.92 mmol).
-
Stir the reaction mixture overnight at 120 °C.
-
After cooling, slowly pour the mixture into cold water.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield 2,6-dichloro-4-methyl-nicotinonitrile.
Yield: 89% (6.64 g)[1]
Table 2: Summary of Synthetic Protocols for this compound
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 2,6-dihydroxy-4-methyl-nicotinonitrile | POCl₃, Benzyltriethylammonium chloride | 120 °C, overnight | 89% | [1] |
| 3-Ethynyl-4-methylpyridine-2,6-diol | POCl₃ | 180 °C, 6 hours in a sealed pressure tube | ~92% | [1] |
| (E)-4-(dimethylamino)but-3-en-2-one and malononitrile (B47326) | 1. Catalyst (e.g., piperidine (B6355638) acetate) 2. POCl₃ and PCl₅ | 1. 0-100 °C, 1-24h 2. 0-150 °C, 1-24h | 55.7% (overall) | [6] |
Diagram 1: General Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Data
While a complete set of spectroscopic data is not consistently available across the literature, some key data has been reported.
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference |
| ¹H NMR | A ¹H NMR spectrum has been reported but detailed assignments are not consistently provided in the searched literature. | |
| ¹³C NMR | Specific ¹³C NMR data for this compound is not readily available in the searched literature. However, typical chemical shifts for similar aromatic and nitrile carbons can be expected.[7][8][9] | |
| IR Spectroscopy | IR spectral data with specific peak assignments for this compound is not detailed in the searched literature. Expected characteristic peaks would include C-Cl, C=N (nitrile), and aromatic C-H stretching and bending vibrations. | |
| Mass Spectrometry | Detailed mass spectrometry data, including fragmentation patterns, for this compound is not available in the searched literature. The molecular ion peak would be expected at m/z 186/188/190 due to the presence of two chlorine atoms. |
Applications
This compound is a valuable intermediate with applications in two major fields:
Agrochemicals
This compound is utilized as a pesticide for crop protection.[1] Its mechanism of action is reported to involve the disruption of the nervous system of pests, leading to paralysis and death.[1] While the specific molecular target is not always explicitly stated for this compound, its structural similarity to other nicotinoid insecticides suggests a possible interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[2][10][11][12]
Diagram 2: Proposed Pesticidal Signaling Pathway
Caption: A proposed mechanism of action for this compound as a pesticide.
Pharmaceuticals
This compound serves as a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3]
Diagram 3: Role in Nevirapine Synthesis
Caption: The role of this compound as a precursor for Nevirapine.
While the use of this compound as a precursor for Nevirapine is cited, a detailed, publicly available experimental protocol for this specific conversion was not found in the literature search. The synthesis of Nevirapine often involves the coupling of a substituted aminopyridine with a substituted nicotinic acid derivative.
Reactivity
The chemical reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring, which are susceptible to nucleophilic aromatic substitution. The chlorine at position 6 has been shown to be regioselectively substituted by nucleophiles such as the malononitrile dimer in the presence of a base.[1] This selective reactivity is crucial for its use as a building block in the synthesis of more complex molecules.
Safety and Toxicity
This compound is classified as toxic if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Table 4: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Reference |
| Toxic if swallowed. | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Irritating to eyes, respiratory system and skin. | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |
| In case of accident or if you feel unwell, seek medical advice immediately. | [1] |
Conclusion
This compound is a versatile chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its synthesis is well-established, and its reactivity allows for the construction of more complex molecular architectures. While its general biological activity as a pesticide is known, further research into its specific molecular targets and mechanisms of action could lead to the development of more selective and effective compounds. The information compiled in this guide serves as a valuable resource for researchers and professionals working with this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 875-35-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 12. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Lipophilic Properties of 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilic properties of the chemical compound 2,6-Dichloro-4-methylnicotinonitrile. Lipophilicity is a critical physicochemical parameter in drug discovery and development, significantly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties.[1][2][][4] This document presents computationally predicted lipophilicity data, detailed experimental protocols for its determination, and the broader context of its importance in pharmaceutical sciences.
Quantitative Lipophilicity Data
No experimental logP values for this compound have been published in the peer-reviewed literature to date. However, several computational models are available to predict this value. The octanol-water partition coefficient (logP) is the most common metric for lipophilicity.[1][] Below is a summary of predicted logP values from various sources, offering a consensus view on the compound's likely lipophilic character.
| Prediction Method | Predicted logP Value | Source / Reference |
| iLOGP | 1.89 | Ambeed |
| XLOGP3 | 2.86 | Ambeed |
| WLOGP | 2.57 | Ambeed |
| MLOGP | 1.31 | Ambeed |
| SILICOS-IT | 3.04 | Ambeed |
| Consensus LogP | 2.33 | Ambeed |
| LogP | 2.56848 | SincereChemical |
Note: These values are generated through in-silico methods and should be confirmed by experimental determination.
The Significance of Lipophilicity in Drug Development
The lipophilicity of a drug candidate is a key determinant of its behavior within a biological system. It is a crucial component of frameworks like Lipinski's Rule of Five for assessing drug-likeness.[] An optimal lipophilicity is often a balance: high enough to facilitate passage across biological membranes but not so high as to cause poor aqueous solubility, extensive metabolism, or off-target binding.[1][][5]
Experimental Protocols for LogP Determination
To experimentally verify the lipophilicity of this compound, the following standard methods are recommended.
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most direct method for logP determination, suitable for values ranging from -2 to 4.[6][7]
Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
Detailed Methodology:
-
Preparation of Solvents: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by a separation period.
-
Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol containing the test substance with a precise volume of the pre-saturated water.
-
The volume ratio of n-octanol to water should be adjusted based on the expected logP to ensure measurable concentrations in both phases.
-
Gently shake or agitate the vessel at a constant temperature (typically 25°C) until equilibrium is reached (a minimum of 2 hours is recommended, but may require longer).[8][9]
-
-
Phase Separation: Separate the two phases. Centrifugation is often required to ensure a clean separation, especially if an emulsion has formed.[6]
-
Analysis: Accurately determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV, GC-MS).
-
Calculation: Calculate the partition coefficient (P) using the formula:
-
P = Coctanol / Cwater
-
logP = log10(P)
-
-
Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results. The final logP value should be reported as the average of the replicates, with a standard deviation of less than ±0.3 log units.[6]
HPLC-Based Method (OECD Guideline 117)
This method uses reversed-phase high-performance liquid chromatography (RP-HPLC) to estimate logP by correlating the retention time of a compound with its lipophilicity. It is particularly useful for compounds with logP values in the range of 0 to 6.[10][11]
Principle: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later (have a longer retention time). A calibration curve is generated using reference compounds with known logP values, and the logP of the test substance is determined by interpolation.[12]
Detailed Methodology:
-
System Setup:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A high-quality reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a buffer (e.g., phosphate (B84403) buffer). The composition is kept constant throughout the run (isocratic elution).
-
-
Calibration:
-
Select a series of at least 6 reference compounds with well-established logP values that bracket the expected logP of the test substance.
-
Inject each reference compound individually and record its retention time (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., thiourea).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0.
-
Generate a calibration curve by plotting log(k) versus the known logP values of the reference compounds. The plot should be linear with a correlation coefficient (r²) > 0.95.
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample onto the HPLC system under the same conditions used for the reference compounds.
-
Record the retention time (tR) of the test substance in duplicate.
-
-
Calculation:
-
Calculate the capacity factor (k) for the test substance.
-
Using the calibration curve's regression equation, calculate the logP of this compound from its log(k) value.
-
Conclusion
The lipophilicity of this compound, as indicated by a consensus predicted logP of approximately 2.33, places it in a favorable range for many drug discovery applications. This moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability, which are desirable for oral bioavailability. However, it is imperative that these computational predictions are validated through rigorous experimental determination using standardized protocols such as the shake-flask or HPLC methods outlined in this guide. A precise understanding of this compound's lipophilic properties will be essential for guiding its future development and application in medicinal chemistry and agrochemical research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scilit.com [scilit.com]
- 4. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of lipophilicity in drug discovery and design | Semantic Scholar [semanticscholar.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
The Electron-Withdrawing Powerhouse: A Technical Guide to 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electron-withdrawing properties of 2,6-dichloro-4-methylnicotinonitrile, a key intermediate in the pharmaceutical and agrochemical industries. We will explore its chemical characteristics, supported by quantitative data, and detail its role in the synthesis of high-value compounds. This document includes detailed experimental protocols for its synthesis and a visual representation of its application in a significant synthetic pathway, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
This compound is a substituted pyridine (B92270) derivative characterized by a potent electron-withdrawing nature, making it a highly valuable building block in organic synthesis.[1] Its molecular structure, featuring two chlorine atoms and a nitrile group on the pyridine ring, creates a highly electron-deficient aromatic system. This pronounced electronic characteristic is pivotal to its reactivity and utility as a precursor in the synthesis of various commercial products, including the non-nucleoside reverse transcriptase inhibitor Nevirapine (B1678648) and a class of neonicotinoid insecticides.[2] The strategic placement of its functional groups allows for selective transformations, rendering it an essential intermediate for constructing complex molecular architectures.
Physicochemical and Electronic Properties
The unique arrangement of substituents in this compound dictates its physical and electronic properties. It is a white to light brown crystalline solid with limited solubility in water.[1] The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂N₂ | [1] |
| Molecular Weight | 187.03 g/mol | [3] |
| Melting Point | 108-112 °C | [4] |
| Water Solubility | 0.4 g/L | [1] |
| Predicted pKa | -4.53 ± 0.10 | [1] |
The most telling quantitative indicator of its electron-withdrawing nature is its predicted pKa value of -4.53.[1] This extremely low value for the conjugate acid of the pyridine nitrogen indicates that the lone pair of electrons on the nitrogen is highly delocalized and unavailable for protonation. This is a direct consequence of the strong inductive and mesomeric electron-withdrawing effects of the two chlorine atoms at positions 2 and 6, and the nitrile group at position 3. The chlorine atoms, being highly electronegative, pull electron density away from the ring through the sigma bonds (inductive effect). The nitrile group further deactivates the ring through both inductive and resonance effects. This pronounced electron deficiency makes the chlorine atoms susceptible to nucleophilic substitution, a key feature exploited in its synthetic applications.
Synthetic Applications
The electron-withdrawing character of this compound makes it an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity is harnessed in the industrial synthesis of several important molecules.
Intermediate in the Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection.[2][4] this compound serves as a crucial precursor in its synthesis. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituents, enabling the construction of the final tricyclic structure of Nevirapine.
Below is a diagram illustrating the synthetic workflow from this compound to a key intermediate in the synthesis of Nevirapine.
Caption: Synthetic pathway from this compound to a Nevirapine precursor.
Precursor for Neonicotinoid Insecticides
Neonicotinoids are a class of neuro-active insecticides. The synthesis of many neonicotinoids relies on the reactivity of halogenated pyridines. This compound can be utilized as a starting material for the synthesis of the core structures of some of these insecticides. The electron-withdrawing properties of the nitrile and chloro groups facilitate the necessary chemical transformations.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Synthesis from 2,6-dihydroxy-4-methylnicotinonitrile
Materials:
-
2,6-dihydroxy-4-methylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Benzyltriethylammonium chloride
-
Crushed ice
-
Water
Procedure:
-
To a reaction vessel, add 2,6-dihydroxy-4-methylnicotinonitrile (1.0 eq), benzyltriethylammonium chloride (2.0 eq), and phosphorus oxychloride (5.0 eq).[1]
-
Stir the mixture overnight at 120 °C.[1]
-
Slowly and carefully add the reaction mixture to cold water.
-
A solid precipitate will form. Filter the solid.
-
Wash the solid with water and dry it under a vacuum to obtain this compound.[1]
Synthesis via Continuous Flow
A continuous flow synthesis method has also been developed for a related compound, 2-bromo-4-methylnicotinonitrile, starting from acetone (B3395972) and malononitrile.[2] This approach offers advantages in terms of safety, efficiency, and scalability. The process involves a Knoevenagel condensation followed by the formation of an enamine and subsequent cyclization.[2]
Below is a conceptual workflow for a continuous synthesis process.
Caption: Conceptual workflow for the continuous synthesis of a nicotinonitrile derivative.
Conclusion
This compound is a quintessential example of how the strategic incorporation of electron-withdrawing groups can be used to engineer a molecule for specific synthetic purposes. Its pronounced electron-deficient character, quantified by its low predicted pKa value, is the cornerstone of its utility in the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical sectors. The synthetic routes detailed in this guide underscore its importance as a versatile and reactive intermediate. A thorough understanding of its electronic properties and reactivity is crucial for any researcher or professional working on the development of novel therapeutics and crop protection agents.
References
Methodological & Application
Synthesis of 2,6-Dichloro-4-methylnicotinonitrile from Cyanacetamide: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dichloro-4-methylnicotinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is a robust two-step process commencing with the cyclocondensation of cyanacetamide and ethyl acetoacetate (B1235776) to form 2,6-dihydroxy-4-methylnicotinonitrile, followed by a chlorination reaction to yield the final product. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound from cyanacetamide is achieved through a two-step reaction sequence. The first step involves a base-catalyzed cyclocondensation reaction between cyanacetamide and ethyl acetoacetate to form the heterocyclic intermediate, 2,6-dihydroxy-4-methylnicotinonitrile. This intermediate is subsequently chlorinated using phosphorus oxychloride to afford the desired this compound.
Caption: Overall synthetic pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile
This protocol details the base-catalyzed cyclocondensation of cyanacetamide and ethyl acetoacetate.
Materials:
-
Cyanacetamide
-
Ethyl acetoacetate
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyanacetamide (1 molar equivalent) and ethyl acetoacetate (1 molar equivalent) in ethanol.
-
Add a catalytic amount of potassium hydroxide (e.g., 0.1 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2,6-dihydroxy-4-methylnicotinonitrile as a solid.
Step 2: Synthesis of this compound
This protocol describes the chlorination of the dihydroxy intermediate using phosphorus oxychloride.
Materials:
-
2,6-Dihydroxy-4-methylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Benzyltriethylammonium chloride (optional, as a phase-transfer catalyst)
-
Crushed ice/ice water
Equipment:
-
Heavy-walled pressure tube or a round-bottom flask with a reflux condenser suitable for high temperatures
-
Oil bath or heating mantle
-
Vacuum source
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a heavy-walled pressure tube or a suitable flask, combine 2,6-dihydroxy-4-methylnicotinonitrile (1 molar equivalent) and an excess of phosphorus oxychloride (e.g., 4-5 molar equivalents).
-
Optionally, a phase-transfer catalyst such as benzyltriethylammonium chloride can be added.
-
Seal the pressure tube or fit the flask with a reflux condenser and heat the mixture in an oil bath to 120°C.
-
Stir the reaction mixture at this temperature overnight. Alternatively, heating at 150-180°C for 6-8 hours has also been reported to be effective.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring to quench the excess phosphorus oxychloride. This step should be performed in a well-ventilated fume hood.
-
A solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum. The product is often of sufficient purity for subsequent use without further purification.[1]
III. Data Presentation
The following tables summarize the quantitative data for the synthesis.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| Cyanacetamide | C₃H₄N₂O | 84.08 | Starting Material |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material |
| 2,6-Dihydroxy-4-methylnicotinonitrile | C₇H₆N₂O₂ | 150.13 | Intermediate |
| This compound | C₇H₄Cl₂N₂ | 187.03 | Final Product |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Duration | Yield (%) |
| 1 | Cyclocondensation | Cyanacetamide, Ethyl acetoacetate, KOH | Reflux | 2 - 4 hours | ~56% |
| 2 | Chlorination | 2,6-Dihydroxy-4-methylnicotinonitrile, POCl₃ | 120 - 180 | 6 - 12 hours (overnight) | 89 - 92% |
IV. Experimental Workflow and Logic
The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Scalable Synthesis of 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 2,6-dichloro-4-methylnicotinonitrile, a key intermediate in the production of various agrochemicals and pharmaceuticals. The primary synthetic route described is the chlorination of 2,6-dihydroxy-4-methylnicotinonitrile using phosphorus oxychloride. This method is robust, high-yielding, and amenable to large-scale production. This document includes a step-by-step experimental protocol, a summary of quantitative data, and a graphical representation of the synthetic workflow.
Introduction
This compound is a halogenated pyridine (B92270) derivative with significant applications as a versatile building block in organic synthesis.[1] Its structure, featuring two reactive chlorine atoms and a nitrile group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including neonicotinoid insecticides.[1] The efficient and scalable synthesis of this compound is therefore of considerable interest to the chemical and pharmaceutical industries.
The most common and scalable method for the preparation of this compound involves the direct chlorination of 2,6-dihydroxy-4-methylnicotinonitrile with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][2] This reaction proceeds with high efficiency and yields a product that can often be used with minimal purification.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 875-35-4 | [2] |
| Molecular Formula | C₇H₄Cl₂N₂ | [1] |
| Molecular Weight | 187.03 g/mol | |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 108-112 °C | [2] |
| Solubility | Sparingly soluble in water | [1] |
Experimental Protocols
This section details the two-step synthesis of this compound, starting from the preparation of the dihydroxy precursor.
Step 1: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile
The synthesis of the precursor, 2,6-dihydroxy-4-methylnicotinonitrile, is achieved through a condensation reaction between ethyl acetoacetate (B1235776) and cyanoacetamide.
Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2,6-dihydroxy-4-methylnicotinonitrile.
Step 2: Scalable Synthesis of this compound
This protocol describes the chlorination of 2,6-dihydroxy-4-methylnicotinonitrile using phosphorus oxychloride.
Materials:
-
2,6-Dihydroxy-4-methylnicotinonitrile (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a mechanical stirrer and a reflux condenser, carefully add 2,6-dihydroxy-4-methylnicotinonitrile (1.0 eq). Under a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq). The reaction is exothermic.
-
Heating: Heat the reaction mixture to 120-180 °C and maintain for 6-8 hours. The reaction should be stirred vigorously to ensure proper mixing.[1][2]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Caution: Quench the residue by slowly and carefully pouring it onto a large amount of crushed ice with constant stirring. This step is highly exothermic and releases HCl gas, and should be performed in a well-ventilated fume hood.
-
A solid precipitate of this compound will form.
-
-
Isolation and Purification:
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60 °C.
-
For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Quantitative Data Summary
| Experiment | Starting Material | Reagent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Chlorination | 2,6-dihydroxy-4-methylnicotinonitrile | POCl₃ | 180 °C, 6 h | ~92 | Not specified (used without further purification) | [1][2] |
| Chlorination with Catalyst | 2,6-dihydroxy-4-methylnicotinonitrile | POCl₃, Benzyltriethylammonium chloride | 120 °C, overnight | 89 | Not specified | [1] |
Characterization Data
-
¹H NMR (CDCl₃, 300 MHz): δ 7.29 (s, 1H, Ar-H), 2.59 (s, 3H, CH₃).[1]
-
Appearance: White to off-white crystalline solid.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the scalable synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching of the reaction mixture with ice is highly exothermic and releases corrosive hydrogen chloride (HCl) gas. This step must be performed with extreme caution.
-
This compound is an irritant. Avoid contact with skin and eyes.
By following these detailed protocols and safety guidelines, researchers can achieve a scalable and efficient synthesis of this compound for its various applications in research and development.
References
Application Notes and Protocols: 2,6-Dichloro-4-methylnicotinonitrile as a Key Intermediate for Neonicotinoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-methylnicotinonitrile is a versatile halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of various agrochemicals, particularly neonicotinoid insecticides.[1] Its chemical structure, featuring two chlorine atoms, a methyl group, and a nitrile function on a pyridine ring, offers multiple reaction sites for the construction of complex bioactive molecules.[1] Neonicotinoids are a significant class of insecticides that act as agonists at the insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to overstimulation of the central nervous system, paralysis, and eventual death of the target insect. Their high efficacy and systemic nature have made them widely used in crop protection.
This document provides detailed application notes and a proposed synthetic protocol for the utilization of this compound as a starting material for the synthesis of a key neonicotinoid intermediate, which can then be elaborated into active neonicotinoid insecticides such as Acetamiprid (B1664982).
Synthetic Pathway and Experimental Protocols
The following section outlines a proposed two-step synthetic pathway to convert this compound into 2-chloro-5-(aminomethyl)pyridine, a direct precursor to several neonicotinoid insecticides. This proposed route is based on established chemical transformations for the selective reduction of nitriles in the presence of chloro-aromatic systems.
Step 1: Synthesis of 2,6-dichloro-4-methyl-5-(aminomethyl)pyridine
This step involves the selective reduction of the nitrile group of this compound to a primary amine. Various reducing agents can be employed for this transformation, with catalytic hydrogenation or metal hydride reduction being common methods. Care must be taken to preserve the chloro substituents on the pyridine ring.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in an appropriate solvent (e.g., methanol, ethanol (B145695), or tetrahydrofuran), add a suitable catalyst such as Raney Nickel or a palladium-based catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to a moderate temperature (e.g., 50-70 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully filter off the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-dichloro-4-methyl-5-(aminomethyl)pyridine. The product can be further purified by column chromatography or recrystallization if necessary.
Step 2: Synthesis of 2-chloro-5-(aminomethyl)pyridine
This step involves the selective dechlorination at the 6-position of the pyridine ring. This can be achieved through catalytic hydrogenation under specific conditions that favor the removal of the more labile chlorine atom.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 2,6-dichloro-4-methyl-5-(aminomethyl)pyridine (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol) in the presence of a base such as triethylamine (B128534) or sodium acetate.
-
Catalytic Hydrogenation: Add a palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the selective removal of one chlorine atom.
-
Work-up: Once the reaction is complete, filter the catalyst and wash it with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(aminomethyl)pyridine. Further purification can be achieved by column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that the yields and purity are representative values based on analogous reactions and may vary depending on the specific reaction conditions and scale.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Reagents | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| This compound | C₇H₄Cl₂N₂ | 187.03 | - | - | - | - | >98 |
| 2,6-dichloro-4-methyl-5-(aminomethyl)pyridine | C₇H₈Cl₂N₂ | 191.06 | This compound | H₂, Raney Ni | 4-8 | 80-90 | >95 |
| 2-chloro-5-(aminomethyl)pyridine | C₆H₇ClN₂ | 142.59 | 2,6-dichloro-4-methyl-5-(aminomethyl)pyridine | H₂, Pd/C, Et₃N | 6-12 | 70-85 | >97 |
Mandatory Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of 2-chloro-5-(aminomethyl)pyridine from this compound.
Neonicotinoid Signaling Pathway
The diagram below illustrates the mode of action of neonicotinoid insecticides at the insect nicotinic acetylcholine receptor (nAChR).
References
Application Notes and Protocols: The Versatile Role of 2,6-Dichloro-4-methylnicotinonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-4-methylnicotinonitrile, a key building block in the development of a range of pharmaceutical agents. This document details its application in the synthesis of antiviral and anticancer compounds, offering specific protocols and quantitative data to facilitate research and development.
Introduction
This compound is a highly functionalized pyridine (B92270) derivative that serves as a versatile precursor in medicinal chemistry. The presence of two reactive chlorine atoms at the 2 and 6 positions, an electron-withdrawing nitrile group, and a methyl group provides a scaffold for diverse chemical modifications. This allows for the construction of complex heterocyclic systems, including the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (B1678648) and various pyrazolo[3,4-b]pyridine derivatives with potent kinase inhibitory activity.[1]
Key Synthetic Applications
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution, enabling the introduction of various functionalities to build complex molecular architectures.
Synthesis of Nevirapine Precursors
While not a direct precursor in the most common commercial synthesis of Nevirapine, this compound is a closely related structure and a key intermediate in analogous synthetic routes for pyridine-based pharmaceuticals. The synthesis of Nevirapine, an essential anti-HIV medication, highlights the importance of substituted dichloropyridines in antiviral drug development.[2][3][4]
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
A significant application of this compound is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds known for their potent inhibition of various protein kinases.[5][6] These kinases, such as Tropomyosin receptor kinases (TRKs) and Monopolar spindle kinase 1 (Mps1), are crucial targets in cancer therapy.[5][7] The dichloro-substituted pyridine core allows for sequential and regioselective reactions to build the fused pyrazolopyridine system.
Data Presentation
The following tables summarize quantitative data from key synthetic steps.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2,6-dihydroxy-4-methyl-nicotinonitrile | Phosphorous oxychloride, Benzyltriethyl ammonium (B1175870) chloride | 120 °C, overnight | 89 | Guidechem |
Table 2: Synthesis of a Pyrazolo[3,4-b]pyridine Precursor
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Malononitrile (B47326) dimer, Triethylamine (B128534) | Acetonitrile, Heat | Triethylammonium (B8662869) 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | Not specified | Request PDF |
Table 3: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound C03 | TRKA | 56 | RSC Publishing |
| Compound C09 | TRKA | 57 | RSC Publishing |
| Compound C10 | TRKA | 26 | RSC Publishing |
| Compound 31 | Mps1 | 2.596 | PubMed |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2,6-dihydroxy-4-methyl-nicotinonitrile.
Materials:
-
2,6-dihydroxy-4-methyl-nicotinonitrile (6 g, 39.96 mmol)
-
Benzyltriethyl ammonium chloride (18.20 g, 79.92 mmol)
-
Phosphorous oxychloride (30.63 g, 199.8 mmol)
-
Cooled water
Procedure:
-
To a suitable reaction vessel, add 2,6-dihydroxy-4-methyl-nicotinonitrile and benzyltriethyl ammonium chloride.
-
Add phosphorous oxychloride to the mixture.
-
Stir the mixture overnight at 120 °C.
-
Slowly add the reaction mixture to cooled water.
-
Filter the resulting solid to obtain 2,6-dichloro-4-methyl-nicotinonitrile (Yield: 6.64 g, 89%).
Protocol 2: Regioselective Nucleophilic Substitution with Malononitrile Dimer
This protocol details the reaction of this compound with a carbon nucleophile.
Materials:
-
This compound
-
Malononitrile dimer
-
Triethylamine
-
Acetonitrile
Procedure:
-
Dissolve this compound and malononitrile dimer in acetonitrile.
-
Add triethylamine to the solution.
-
Heat the reaction mixture. The reaction proceeds via regioselective nucleophilic substitution of the chlorine atom at the 6-position.
-
The product, triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide, is formed. Further purification may be required.[8]
Protocol 3: General Scheme for the Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
This represents a general workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound.
Step 1: Hydrazinolysis React this compound with hydrazine (B178648) hydrate (B1144303) to substitute one of the chlorine atoms, typically at the 6-position, with a hydrazine group, forming 2-chloro-6-hydrazino-4-methylnicotinonitrile.
Step 2: Cyclization React the resulting hydrazinopyridine with a suitable 1,3-dicarbonyl compound. This will lead to the formation of the pyrazole (B372694) ring fused to the pyridine core, yielding a 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridine derivative. The specific substituents on the pyrazole ring will depend on the choice of the 1,3-dicarbonyl compound.[9]
Step 3: Further Functionalization (Optional) The remaining chlorine atom at the 2-position and the amino group on the pyrazole ring can be further functionalized to generate a library of diverse compounds for structure-activity relationship (SAR) studies.[5][6]
Visualizations
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Caption: Mechanism of action of Nevirapine in inhibiting HIV replication.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. BJOC - Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine [beilstein-journals.org]
- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution of 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-methylnicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine (B92270) ring, activated by the electron-withdrawing nitrile group and the two chlorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functionalities at the C2 and C6 positions, enabling the synthesis of diverse molecular scaffolds for drug discovery and the development of novel materials.
These application notes provide detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including carbon, nitrogen, and oxygen-based reagents. The regioselectivity of these reactions is a key consideration and is influenced by steric and electronic factors, as well as reaction conditions.
Regioselectivity
The nucleophilic substitution on this compound can occur at either the C2 or C6 position. The outcome of the reaction is influenced by several factors:
-
Steric Hindrance: The methyl group at the C4 position and the nitrile group at the C3 position create a sterically hindered environment around the C2 position. Consequently, bulky nucleophiles preferentially attack the less hindered C6 position.
-
Electronic Effects: The electron-withdrawing nitrile group influences the electron density of the pyridine ring, activating both C2 and C6 positions for nucleophilic attack.
-
Solvent: The choice of solvent can significantly impact the regioselectivity of the reaction.
For 3-substituted 2,6-dichloropyridines, it has been observed that 3-cyano substituents favor the formation of the 6-isomer when reacted with amines in acetonitrile.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the outcomes of nucleophilic substitution reactions on this compound with various nucleophiles.
| Nucleophile | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Malononitrile (B47326) dimer | triethylamine (B128534), acetonitrile, heat | triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | Not specified | [1] |
| Sodium methoxide (B1231860) | methanol, 20°C, 16 h | 6-chloro-2-methoxy-4-methylnicotinonitrile and 2-chloro-6-methoxy-4-methylnicotinonitrile | 32.3% (C2-isomer), 40.4% (C6-isomer) | [2] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with a Carbon Nucleophile (Malononitrile Dimer)
This protocol describes the regioselective substitution at the C6 position using a carbon-based nucleophile.[1]
Materials:
-
This compound
-
Malononitrile dimer
-
Triethylamine (Et3N)
-
Acetonitrile (MeCN), dry
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dry acetonitrile.
-
In a separate flask, prepare a solution of malononitrile dimer (2.0 eq) and triethylamine (3.0 eq) in acetonitrile.
-
Add the solution of malononitrile dimer and triethylamine to the solution of this compound.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by precipitation or by removal of the solvent under reduced pressure followed by purification.
Protocol 2: Nucleophilic Substitution with an Oxygen Nucleophile (Sodium Methoxide)
This protocol describes the substitution reaction with sodium methoxide, which yields a mixture of C2 and C6 substituted products.[2]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.0 eq).
-
Stir the reaction mixture at ambient temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the products with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by chromatography to separate the isomeric products.
Visualizations
Caption: General reaction pathway for nucleophilic aromatic substitution.
Caption: A generalized experimental workflow for the synthesis.
Caption: Decision tree for predicting regioselectivity.
References
Application Notes and Protocols: 2,6-Dichloro-4-methylnicotinonitrile in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-methylnicotinonitrile, with the CAS number 875-35-4, is a chlorinated pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of various agrochemicals.[1][2] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile group, provides a versatile scaffold for developing new active ingredients.[2] The electron-withdrawing properties and lipophilicity conferred by these functional groups are advantageous for designing molecules with potential herbicidal, fungicidal, and insecticidal activities.[2] This document provides detailed protocols for its synthesis and its application in the development of novel crop protection agents.
Chemical Properties:
-
Molecular Formula: C₇H₄Cl₂N₂[3]
-
Molecular Weight: 187.03 g/mol [4]
-
Appearance: White to off-white crystalline solid[2]
-
Melting Point: 108-112 °C[5]
-
Solubility: Sparingly soluble in water[2]
Synthesis of this compound
The synthesis of this compound is commonly achieved through the chlorination of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This process typically involves heating the precursor with a strong chlorinating agent like phosphorus oxychloride under pressure.
Experimental Protocol: Synthesis
Materials:
-
6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
Pressure tube or high-pressure kettle
-
Distillation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Combine 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (e.g., 28.0 g, 195.2 mmol) and phosphorus oxychloride (e.g., 60.0 mL) in a pressure tube or high-pressure kettle.[6]
-
Seal the vessel and heat the reaction mixture to 180 °C.[6]
-
Maintain this temperature for approximately 5-6 hours.[1][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.[6]
-
Slowly and cautiously add crushed ice to the residue. A solid precipitate will form.[6]
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with water to remove any remaining impurities.
-
Dry the final product, this compound, under vacuum. A yield of approximately 92-98% can be expected.[1][6]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Synthesis Workflow Diagram
References
Application Note: Regioselective Chlorination of 3-Cyano-4-methyl-2-pyridone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chlorination of pyridone scaffolds is a critical transformation in medicinal chemistry and materials science. The introduction of a chlorine atom can significantly alter the physicochemical and pharmacological properties of a molecule, often enhancing biological activity or providing a key handle for further synthetic diversification through cross-coupling reactions. This document provides a detailed experimental protocol for the chlorination of 3-cyano-4-methyl-2-pyridone (B1589630) to yield 2-chloro-3-cyano-4-methylpyridine, a valuable intermediate in the synthesis of various pharmaceutical agents. The primary method detailed utilizes phosphorus oxychloride (POCl₃), a common and effective reagent for the conversion of 2-pyridones to 2-chloropyridines.[1][2][3]
Experimental Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from established procedures for the chlorination of 2-hydroxypyridines.[1][2][4] The reaction converts the 2-pyridone tautomer to the corresponding 2-chloropyridine.
Materials and Reagents:
-
3-cyano-4-methyl-2-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as base/catalyst)[1]
-
Dichloromethane (B109758) (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (or equivalent solvent system for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyano-4-methyl-2-pyridone (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent. For large-scale preparations, a solvent-free approach heating in a sealed reactor is also reported to be effective.[1][2]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-chloro-3-cyano-4-methylpyridine.
-
Alternative Chlorinating Agents:
-
N-Chlorosuccinimide (NCS): NCS is a solid and often milder chlorinating agent used for electrophilic aromatic substitution.[5][6][7] The reaction typically involves stirring the substrate with NCS in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid.[8]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent can also be used for the chlorination of aromatic and heterocyclic compounds, often under mild conditions.[9][10][11]
Data Presentation
The following table summarizes the key quantitative parameters for the chlorination protocol.
| Parameter | Value/Condition | Reference/Note |
| Reactants | ||
| 3-cyano-4-methyl-2-pyridone | 1.0 equivalent | Starting material |
| Phosphorus Oxychloride (POCl₃) | 3.0 - 5.0 equivalents | Reagent and can act as solvent. Excess ensures complete conversion.[3] |
| Reaction Conditions | ||
| Temperature | 100 - 110 °C (Reflux) | High temperature is typical for POCl₃-mediated chlorinations of pyridones.[1] |
| Reaction Time | 2 - 4 hours | Monitor by TLC/HPLC for completion. |
| Solvent | Neat (POCl₃ as solvent) or high-boiling inert solvent | Solvent-free conditions are reported for similar substrates.[2] |
| Work-up & Purification | ||
| Quenching | Crushed Ice | Highly exothermic; perform with caution. |
| Neutralization | Saturated NaHCO₃ (aq) to pH 7-8 | To neutralize HCl and phosphoric acid byproducts. |
| Purification Method | Silica Gel Column Chromatography | Standard method for purifying organic compounds. |
| Expected Outcome | ||
| Product | 2-chloro-3-cyano-4-methylpyridine | The hydroxyl group of the pyridone is replaced by chlorine.[12] |
| Expected Yield | 70 - 90% | Yields can be high but are substrate and scale-dependent.[2] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 11. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nevirapine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of key intermediates in the production of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The information is compiled from various established synthetic routes, including first and second-generation commercial processes, as well as improved, cost-effective methods.
Introduction
Nevirapine is a critical component in antiretroviral therapy. Its synthesis involves the coupling of two key pyridine-based intermediates. The efficiency and cost-effectiveness of Nevirapine production are heavily reliant on the successful synthesis of these precursors. This document outlines the synthetic pathways and provides detailed protocols for the preparation of crucial intermediates, offering valuable information for process optimization and development.
Key Synthetic Intermediates
The synthesis of Nevirapine primarily revolves around the following key intermediates:
-
2-Chloro-3-amino-4-picoline (CAPIC) : A strategic building block in many Nevirapine synthesis routes.[1]
-
2-Cyclopropylamino-nicotinic acid (2-CAN) or its methyl ester (Me-CAN) : The second key component that couples with CAPIC.[2][3]
-
2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide : An important intermediate in earlier synthetic routes.[4][5]
Synthetic Pathways Overview
Several synthetic strategies for Nevirapine have been developed, each with its own set of intermediates and reaction conditions. Below is a graphical representation of a common and improved synthetic pathway leading to Nevirapine.
Caption: Improved synthetic pathway for Nevirapine.
Quantitative Data Summary
The following tables summarize the yields of various synthetic routes for Nevirapine and its key intermediate, CAPIC.
Table 1: Comparison of Overall Nevirapine Synthesis Yields
| Synthetic Route | Starting Materials | Overall Yield (%) | Reference |
| First Generation | 2-Chloro-nicotinic acid, CAPIC | ~59 | [3] |
| Second Generation | 2-Cyclopropylamino-nicotinic acid, CAPIC | ~68 | [2][3] |
| Improved "Medicines for All" Process | Me-CAN, CAPIC | 87 | [3] |
| Ultra-Efficient Process | Me-CAN, CAPIC | 91 | [6][7] |
Table 2: Yields for the Synthesis of 2-Chloro-3-amino-4-picoline (CAPIC)
| Synthetic Method | Key Intermediate | Yield (%) | Reference |
| From 2,5-dichloro-3-cyano-4-picoline | 2,5-dichloro-3-cyano-4-picoline | Not specified | [2] |
| From 2-chloro-3-cyano-4-methylpyridine | 2-chloro-3-amido-4-methylpyridine | Not specified | [8] |
| Continuous Flow Synthesis | 2-bromo-4-methylnicotinonitrile | High (intermediate step >93%) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-amino-4-picoline (CAPIC) via Hofmann Rearrangement
This protocol describes the final step in a multi-step synthesis of CAPIC, starting from 2-chloro-3-amido-4-picoline.[8][9]
Workflow Diagram:
Caption: Protocol for CAPIC synthesis.
Materials:
-
2-Chloro-3-amido-4-picoline
-
Sodium hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Methylene chloride (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
A solution of sodium hydroxide (8.14 g, 0.224 moles) in water (205 mL) is prepared and cooled to 0°C in an ice bath.[8][9]
-
Bromine (34.7 g, 0.204 moles) is added to the stirred sodium hydroxide solution while maintaining the temperature at 0°C.[8][9]
-
2-Chloro-3-amido-4-picoline (34.7 g, 0.204 moles) is then added to the reaction mixture.[8][9]
-
The mixture is allowed to warm to 22°C. An additional 66 mL of water is added, and the mixture is heated to 70°C and stirred for one hour.[8][9]
-
The reaction mixture is cooled to ambient temperature.
-
The product is extracted with methylene chloride (60 mL).[8][9]
-
The methylene chloride is removed by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine (B1178857) (CAPIC).[8][9]
Protocol 2: One-Pot Synthesis of Nevirapine from CAPIC and Me-CAN
This protocol describes a streamlined, one-pot synthesis of crude Nevirapine.[3]
Workflow Diagram:
Caption: One-pot Nevirapine synthesis protocol.
Materials:
-
2-Chloro-3-amino-4-picoline (CAPIC)
-
Methyl 2-cyclopropylaminonicotinate (Me-CAN)
-
Sodium hydride (NaH, 60% in oil)
-
Diglyme
Procedure:
-
In a suitable reaction vessel, charge CAPIC (15 g, 105 mmol), sodium hydride (7.56 g of 60% dispersion, 189 mmol), and Me-CAN (21.19 g, 110.25 mmol) into diglyme.[3]
-
The reaction mixture is heated to a temperature of 60-65°C to facilitate the formation of the intermediate, 2-(Cyclopropylamino) nicotinamido-3'amino-2'-chloro-4'-methylpyridine (CYCLOR).[3]
-
An in-process control (IPC) is performed to monitor the formation of CYCLOR and the consumption of CAPIC.[3]
-
Upon completion of the first step, the temperature is raised to induce ring closure and form Nevirapine.[2]
-
The crude Nevirapine is then isolated from the reaction mixture.
Protocol 3: Synthesis of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide
This protocol outlines the synthesis of a key intermediate in the first-generation Nevirapine synthesis.[4][5][10]
Workflow Diagram:
Caption: Synthesis of an early Nevirapine intermediate.
Materials:
-
2-Chloro-3-pyridine-carboxylic acid
-
Thionyl chloride
-
2-Chloro-3-amino-4-picoline (CAPIC)
Procedure:
-
2-Chloro-3-pyridine-carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride.[4]
-
This acylating agent is then reacted with 2-chloro-3-amino-4-picoline (CAPIC).[4]
-
The resulting product, 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, is isolated.
Conclusion
The synthesis of Nevirapine intermediates has evolved to more efficient and cost-effective processes. The protocols and data presented here offer a comprehensive resource for researchers and professionals in drug development, enabling a better understanding and implementation of these critical synthetic steps. The move towards one-pot reactions and the use of commodity-based starting materials for intermediates like CAPIC represent significant advancements in making this essential medicine more accessible.[1][3]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 5. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 6. Increasing global access to the high-volume HIV drug nevirapine through process intensification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dakratochwill.github.io [dakratochwill.github.io]
- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 9. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 10. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
Recrystallization protocol for 2,6-Dichloro-4-methylnicotinonitrile purification.
An Application Note and Protocol for the Purification of 2,6-Dichloro-4-methylnicotinonitrile via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine (B92270) derivative that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of the final active ingredients. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a given solvent at varying temperatures.[2][3] This document provides a detailed protocol for the purification of this compound using a single-solvent or a dual-solvent recrystallization method.
Compound Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 108-112 °C[4][5][6] |
| Water Solubility | 0.4 g/L[1][5] |
| CAS Number | 875-35-4[1][4][5][6][7] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for selecting a suitable solvent system and performing the recrystallization to obtain high-purity this compound.
Solvent System Selection
The choice of solvent is crucial for a successful recrystallization.[3] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3][8] For this compound, a moderately polar compound, several solvent systems can be evaluated. Common choices include single solvents like ethanol (B145695) or isopropanol, or dual-solvent systems such as ethanol/water, methanol/water, or heptane/ethyl acetate.[9][10]
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, heptane, water) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
A suitable single solvent will dissolve the compound when hot and form a significant amount of precipitate upon cooling.
-
For a dual-solvent system, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature. Then, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
Recrystallization Procedure
a. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar or a boiling chip to the flask to ensure smooth boiling.[11]
-
Add the chosen solvent (or the "good" solvent of a dual-solvent pair) in small portions while gently heating the mixture on a hot plate with stirring.
-
Continue adding the hot solvent until the compound just completely dissolves. Avoid adding excess solvent to maximize the yield.[2][8]
b. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by rinsing with a small amount of the hot solvent.
-
Quickly filter the hot solution containing the dissolved compound into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[2]
c. Crystallization:
-
If using a dual-solvent system, add the "poor" solvent to the hot filtrate until persistent cloudiness is observed. Then, add a few drops of the "good" solvent to clarify the solution.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][8]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[2]
d. Crystal Collection and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[11]
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent (or the solvent mixture) to remove any adhering impurities.[8][11]
-
Break the vacuum before adding the wash solvent to ensure the entire filter cake is rinsed. Reapply the vacuum to remove the wash solvent.[11]
e. Drying:
-
Transfer the crystals to a watch glass or a drying dish and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment
The purity of the recrystallized this compound should be assessed by measuring its melting point. A pure compound will have a sharp melting point range that is close to the literature value (108-112 °C).[4][5][6] A broad or depressed melting point indicates the presence of impurities.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Safety Precautions
-
This compound is toxic if swallowed and harmful in contact with skin or if inhaled. It can also cause serious eye damage.[12]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.[12]
-
Handle hot solvents with care to avoid burns.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. This compound | 875-35-4 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound 875-35-4, China this compound 875-35-4 Manufacturers, China this compound 875-35-4 Suppliers - trademaxchem [chemnet.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. 2,6-Dichloro-3-cyano-4-methylpyridine | 875-35-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols: Reaction of 2,6-Dichloro-4-methylnicotinonitrile with Malononitrile Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 2,6-dichloro-4-methylnicotinonitrile and malononitrile (B47326) dimer represents a significant synthetic route toward novel heterocyclic compounds with potential applications in medicinal chemistry and agrochemical development.[1] This reaction proceeds via a regioselective nucleophilic substitution, offering a versatile platform for the synthesis of functionalized pyridine (B92270) derivatives.[1][2][3] Malononitrile dimer is a widely utilized precursor in the synthesis of diverse heterocyclic systems due to its high reactivity and multifunctional nature.[4][5][6][7] The resulting products, particularly pyrido[2,3-d]pyrimidine (B1209978) derivatives, have demonstrated a broad spectrum of biological activities, including potential as PIM-1 kinase inhibitors for cancer therapy.[8][9][10][11]
Reaction Overview
The reaction of this compound with malononitrile dimer in the presence of a base, such as triethylamine (B128534), results in the regioselective substitution of the chlorine atom at the 6-position of the pyridine ring.[1][2][3] This selectivity is attributed to the greater steric hindrance at the 2-position, which hinders the approach of the bulky C-nucleophile derived from the malononitrile dimer.[2] The final product is the triethylammonium (B8662869) salt of 2-amino-3-(4-methyl-6-chloro-5-cyanopyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide.[1][2][3]
Data Presentation
| Reactant 1 | Reactant 2 | Base | Solvent | Key Product | Reference |
| This compound | Malononitrile dimer | Triethylamine | Acetonitrile | Triethylammonium 2-amino-3-(4-methyl-6-chloro-5-cyanopyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | [1][2] |
Experimental Protocol
The following protocol is based on the work of Dotsenko et al.[2]
Materials:
-
This compound
-
Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile)
-
Triethylamine (Et3N)
-
Dry Acetonitrile (MeCN)
Procedure:
-
Prepare a solution of malononitrile dimer (10.6 mmol) and triethylamine (15.9 mmol) in 10 mL of dry acetonitrile.
-
In a separate flask, dissolve this compound (5.3 mmol) in 10 mL of dry acetonitrile.
-
Add the solution of malononitrile dimer and triethylamine to the solution of this compound.
-
Heat the resulting reaction mixture. The optimal conditions may require reflux, but the original protocol suggests heating.[2]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, the product, triethylammonium 2-amino-3-(4-methyl-6-chloro-5-cyanopyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide, can be isolated. The structure of the product has been confirmed by X-ray diffraction analysis.[1][2]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the reaction of this compound with malononitrile dimer.
Potential Signaling Pathway Application
The product of this reaction serves as a precursor for more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These compounds have been shown to act as inhibitors of PIM-1 kinase, a key enzyme in cell proliferation and survival pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Heterocyclization Reactions with Malononitrile Dimer | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Plant Growth Regulators from 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel plant growth regulators derived from 2,6-Dichloro-4-methylnicotinonitrile. This precursor, a substituted pyridine (B92270), offers a versatile scaffold for the development of compounds with potential applications in agriculture. The protocols outlined below cover the synthesis of a key intermediate, 2,6-diazido-4-methylnicotinonitrile, and its subsequent conversion to N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides, which have demonstrated efficacy as wheat growth regulators.[1][2]
Overview of Synthetic Pathway
The synthetic strategy involves a two-step process starting from this compound:
-
Nucleophilic Aromatic Substitution: The chlorine atoms at the 2 and 6 positions of the pyridine ring are substituted by azide (B81097) groups using sodium azide. This reaction proceeds via a nucleophilic aromatic substitution mechanism to yield 2,6-diazido-4-methylnicotinonitrile.
-
Selective Reduction and Acylation: The diazido intermediate undergoes a selective reduction followed by acylation to produce the target N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides.
This pathway allows for the introduction of functionalities that can modulate the biological activity of the resulting compounds.
Experimental Protocols
Synthesis of 2,6-diazido-4-methylnicotinonitrile (Intermediate 1)
This protocol describes the conversion of this compound to its diazido derivative.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the mixture to 80-100°C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of deionized water.
-
Extract the aqueous phase with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Table 1: Representative Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
| Expected Yield | > 85% |
| Appearance | White to off-white solid |
Synthesis of N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides (Final Products)
This protocol outlines the selective reduction of one azide group of Intermediate 1, followed by acylation to yield the final plant growth regulators.[1]
Materials:
-
2,6-diazido-4-methylnicotinonitrile (Intermediate 1)
-
Triphenylphosphine (B44618) (PPh₃)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Staudinger Reaction (Selective Reduction):
-
Dissolve 2,6-diazido-4-methylnicotinonitrile (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.0 eq) in anhydrous THF.
-
Allow the reaction to stir at room temperature for 2-4 hours. The formation of the phosphazene intermediate can be monitored by TLC.
-
-
Acylation:
-
To the reaction mixture containing the phosphazene, add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Representative Yields for Acylamide Derivatives
| Acyl Chloride | Product Name | Expected Yield |
| Acetyl chloride | N-(6-azido-5-cyano-4-methylpyridin-2-yl)acetamide | 70-80% |
| Benzoyl chloride | N-(6-azido-5-cyano-4-methylpyridin-2-yl)benzamide | 65-75% |
Bioactivity Evaluation Protocol - Wheat Growth Regulation
This section provides a representative protocol for evaluating the plant growth-regulating effects of the synthesized compounds on wheat in a laboratory setting. Field trial protocols would require adaptation for larger-scale application and environmental considerations.[3][4]
Materials:
-
Synthesized N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides
-
Wheat seeds (e.g., Triticum aestivum)
-
Petri dishes
-
Filter paper
-
Distilled water
-
Plant growth chamber or incubator
-
Ruler or caliper
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution (e.g., 10 mM) of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of working solutions at different concentrations (e.g., 1 µM, 10 µM, 100 µM) by diluting the stock solution with distilled water. Include a control group with the solvent only.
-
-
Seed Sterilization and Germination:
-
Surface sterilize wheat seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Place 10-15 sterilized seeds in each petri dish lined with filter paper.
-
Add 5 mL of the respective test solution or control solution to each petri dish.
-
-
Incubation:
-
Place the petri dishes in a plant growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
-
Data Collection and Analysis:
-
After 7-10 days, measure the shoot length and root length of the seedlings.
-
Calculate the average length for each treatment group.
-
Compare the measurements of the treatment groups to the control group to determine the effect on growth (inhibition or promotion).
-
Table 3: Example Data Presentation for Wheat Bioassay
| Treatment | Concentration (µM) | Average Shoot Length (cm) | % Change from Control | Average Root Length (cm) | % Change from Control |
| Control | 0 | 10.2 | 0 | 8.5 | 0 |
| Compound A | 1 | 11.5 | +12.7 | 9.1 | +7.1 |
| Compound A | 10 | 12.8 | +25.5 | 9.8 | +15.3 |
| Compound A | 100 | 9.5 | -6.9 | 7.2 | -15.3 |
Visualizations
Synthetic Pathway
Caption: Synthetic route from this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of acylamide derivatives.
Proposed Plant Signaling Pathway
Pyridine-based plant growth regulators can influence phytohormone signaling pathways. While the exact mechanism for these specific compounds is under investigation, they may interact with pathways such as the auxin or jasmonic acid signaling cascades to modulate plant growth and development.[5][6]
Caption: A potential mechanism involving auxin signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fieldcropnews.com [fieldcropnews.com]
- 4. albertagrains.com [albertagrains.com]
- 5. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2,6-Dichloro-4-methylnicotinonitrile Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dichloro-4-methylnicotinonitrile for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and high-yielding method is the chlorination of a dihydroxy precursor, typically 2,6-dihydroxy-4-methyl-nicotinonitrile, using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is generally performed at elevated temperatures. Some protocols may also utilize a mixture of phosphorus oxychloride and phosphorus pentachloride.
Q2: What is the typical yield for the synthesis of this compound?
A2: Reported yields for the chlorination of 2,6-dihydroxy-4-methyl-nicotinonitrile using phosphorus oxychloride can be quite high, often ranging from 89% to 92% under optimized conditions.[1][2] However, yields can be significantly lower if reaction conditions are not optimal.
Q3: What are the key reaction parameters that influence the yield and purity?
A3: The critical parameters include reaction temperature, reaction time, the ratio of reactants (dihydroxy precursor to chlorinating agent), and the efficiency of the work-up and purification steps. The choice of solvent and catalyst can also play a role in certain synthetic variations.[3]
Q4: How should this compound be stored?
A4: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container.[1][4] It is important to keep it away from strong bases, reducing agents, and moisture to prevent decomposition or hydrolysis of the nitrile and chloride functional groups.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient temperature or time. | Ensure the reaction is heated to the optimal temperature (typically 120-180°C) and maintained for the recommended duration (e.g., 6-12 hours).[1][2] Monitor the reaction progress using TLC or another appropriate analytical method. |
| Inefficient quenching of the reaction mixture leading to product loss. | The addition of the reaction mixture to ice water should be done slowly and with vigorous stirring to control the exothermic reaction and ensure complete precipitation of the product.[1] | |
| Suboptimal ratio of chlorinating agent. | An excess of the chlorinating agent (e.g., POCl₃) is often used. Ensure the correct molar ratio is used as specified in the protocol. | |
| Impure Product (presence of starting material or byproducts) | Incomplete chlorination. | Increase the reaction time or temperature to drive the reaction to completion. Consider adding a co-reagent like phosphorus pentachloride if the issue persists.[3] |
| Hydrolysis of the product during work-up. | Work-up should be performed promptly and at low temperatures (using ice water) to minimize the risk of hydrolysis of the chloro and nitrile groups. | |
| Inefficient purification. | Recrystallization from a suitable solvent is a common purification method.[1] Ensure the correct solvent system and technique are used. Column chromatography can be an alternative for removing persistent impurities. | |
| Formation of a Tarry or Oily Product | Presence of moisture in the starting materials or reaction setup. | Ensure all glassware is thoroughly dried and starting materials are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to moisture is suspected. |
| Decomposition at excessively high temperatures. | While high temperatures are required, exceeding the optimal range can lead to decomposition. Carefully control the reaction temperature. A reaction temperature of 80-85°C has been shown to result in lower yield and purity.[3] |
Experimental Protocols
Key Experiment: Chlorination of 2,6-dihydroxy-4-methyl-nicotinonitrile
This protocol is a generalized procedure based on commonly cited methods.[1][2]
Materials:
-
2,6-dihydroxy-4-methyl-nicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Benzyltriethylammonium chloride (optional, as a phase-transfer catalyst)[1]
-
Crushed ice
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, add 2,6-dihydroxy-4-methyl-nicotinonitrile.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5 molar equivalents). If using a catalyst like benzyltriethylammonium chloride, add it at this stage (e.g., 2 molar equivalents).[1]
-
Heat the mixture to 120°C and stir overnight.[1] Alternatively, for a higher temperature procedure, seal the reaction in a pressure tube and heat to 180°C for 6 hours.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
A solid precipitate of this compound will form.
-
Collect the solid by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain the final product. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Optimization of Reaction Conditions for Nicotinonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization of reaction conditions for the synthesis of nicotinonitrile derivatives. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data to facilitate experimental success.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of nicotinonitrile derivatives, offering potential causes and solutions to streamline the experimental process.
General Issues
Q1: My reaction yield is consistently low. What are the general factors I should investigate?
A1: Low yields can stem from several factors, irrespective of the specific synthetic route. Consider the following:
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry. Impurities can lead to side reactions or catalyst deactivation.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield. It's crucial to optimize these parameters. For instance, some reactions may benefit from lower temperatures over a longer duration to minimize byproduct formation.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon). This includes using dry solvents and glassware.
-
Work-up Procedure: Product loss can occur during the work-up. Ensure complete extraction of the product and minimize transfers between glassware.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Catalyst poisoning by impurities or the product itself can halt the reaction.
Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation is a common challenge that reduces the yield and complicates purification. To enhance selectivity:
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired reaction pathway over side reactions.
-
Order of Reagent Addition: The sequence of adding reagents can be critical. In multicomponent reactions, for example, pre-forming an intermediate before adding the final component can prevent undesired side reactions.
-
Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligand can profoundly influence selectivity. Screening different catalyst/ligand combinations is often necessary.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of byproducts.
Specific Synthetic Methods
Q3: The dehydration of nicotinamide (B372718) using phosphorus pentoxide (P₄O₁₀) is highly exothermic and difficult to control. How can I manage this?
A3: The reaction of nicotinamide with P₄O₁₀ is indeed vigorous. To control the exotherm:
-
Mixing: Ensure thorough mixing of the powdered nicotinamide and P₄O₁₀ before heating.
-
Heating: Apply heat gradually and with a free flame that can be moved to distribute the heat evenly. This allows for better control over the reaction rate.
-
Vigorous Heating Post-Melt: Once the mixture has melted, vigorous heating is necessary to drive the reaction to completion and distill the product.
-
Apparatus Setup: Use an air condenser to prevent clogging by the solid product. The receiver should be cooled in an ice-salt bath.
Q4: I am having trouble removing the solid residue from the reaction flask after the nicotinamide dehydration.
A4: The residue can be difficult to remove. A safe and effective method is to:
-
Allow the flask to cool completely.
-
Carefully and slowly add water to the flask.
-
Let the mixture stand overnight to allow the residue to dissolve or break apart.
-
Wash the flask repeatedly with water.
Q5: The Bohlmann-Rahtz synthesis of my substituted pyridine (B92270) is giving a low yield and requires very high temperatures for the cyclodehydration step. How can I optimize this?
A5: The high temperature required for the cyclodehydration of the aminodiene intermediate is a known drawback of the classical Bohlmann-Rahtz synthesis. To address this:
-
Catalysis: The cyclodehydration can be catalyzed by acids, which significantly lowers the required temperature.[1] Both Brønsted acids (e.g., acetic acid, Amberlyst-15) and Lewis acids (e.g., zinc bromide, ytterbium triflate) have been shown to be effective.[1]
-
One-Pot Procedure: Instead of isolating the aminodiene intermediate, a one-pot procedure can be employed where the initial Michael addition and the subsequent cyclodehydration are performed in the same reaction vessel with the addition of a catalyst.
-
Microwave Irradiation: The use of microwave irradiation can rapidly provide the energy required for the cyclodehydration, often leading to shorter reaction times and improved yields.
Q6: I am observing the formation of byproducts in my Bohlmann-Rahtz reaction. What are the likely side reactions and how can I minimize them?
A6: Side reactions in the Bohlmann-Rahtz synthesis can arise from the decomposition of starting materials or alternative reaction pathways.
-
Decomposition of Enamines: Some enamines are sensitive to acid and heat. If using an acid catalyst, ensure it is compatible with your specific enamine.
-
Alternative Cyclizations: Depending on the substrates, alternative cyclization pathways may compete with the desired pyridine formation. Careful selection of substrates and reaction conditions is key.
-
In situ Generation of Enamines: For enamines that are difficult to synthesize or handle, they can be generated in situ from a ketone and an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate), which then react directly with the ethynylketone.[1]
Q7: My palladium-catalyzed cyanation of 3-bromopyridine (B30812) is suffering from catalyst deactivation. What are the common causes and how can I prevent this?
A7: Catalyst deactivation is a frequent issue in palladium-catalyzed cross-coupling reactions. The primary causes in the context of pyridine cyanation include:
-
Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[2]
-
Poisoning by Cyanide: Excess cyanide ions are a major culprit in catalyst poisoning, as they can deactivate various intermediates in the catalytic cycle.[2][3]
-
Formation of Palladium Black: Agglomeration of the palladium catalyst into inactive palladium black can occur, especially at high temperatures.[2]
Solutions:
-
Ligand Choice: Use appropriate phosphine (B1218219) ligands that can stabilize the palladium catalyst and promote the desired catalytic cycle.
-
Control of Cyanide Concentration: Use a cyanide source that provides a slow and controlled release of cyanide ions, or use the cyanide reagent in a stoichiometry that minimizes excess at any given time.
-
Reaction Temperature: Optimize the reaction temperature to be high enough for efficient reaction but low enough to minimize catalyst decomposition.
-
Purity of Reagents: Ensure all reagents and solvents are free of impurities that could act as catalyst poisons.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of Nicotinonitrile by Dehydration of Nicotinamide
This protocol is adapted from a procedure in Organic Syntheses.[5]
Materials:
-
Nicotinamide (powdered)
-
Phosphorus pentoxide (P₄O₁₀)
-
Ether
-
Acetone (optional)
Procedure:
-
In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
-
Stopper the flask and shake to thoroughly mix the two powders.
-
Connect the flask via a wide-bore tube to an 80-cm air condenser set up for distillation. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.
-
Reduce the pressure to 15–20 mm Hg.
-
Heat the mixture with a large, free flame, moving it around to melt the material as rapidly as possible.
-
Once melted, heat the mixture vigorously for 15–20 minutes, or until no more product distills over.
-
Allow the apparatus to cool completely.
-
Rinse the product from the condenser and receiver tube with ether. Acetone can also be used for better solubility, but it must be removed under reduced pressure before the final distillation.[5]
-
Combine the ether solution with the distillate and distill off the ether on a steam bath.
-
Distill the remaining product at atmospheric pressure using an air condenser. The nicotinonitrile will distill at 205–208 °C and has a melting point of 50–51 °C. The expected yield is 71–72 g (83–84%).[5]
Protocol 2: One-Pot Bohlmann-Rahtz Synthesis of a Substituted Pyridine
This is a general procedure for the acid-catalyzed, one-pot synthesis of a 2,3,6-trisubstituted pyridine.
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate)
-
Ethynylketone (e.g., 1-phenylprop-2-yn-1-one)
-
Acetic acid
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the enamine (1.0 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), add the ethynylketone (1.0 mmol).
-
Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
Protocol 3: Cyanation of 3-Bromopyridine using Copper(I) Cyanide
This protocol describes a classic method for the cyanation of a halopyridine.
Materials:
-
3-Bromopyridine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ammonium hydroxide (B78521) solution
-
Toluene or other suitable extraction solvent
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromopyridine (1.0 equiv) and copper(I) cyanide (1.1-1.5 equiv).
-
Add a suitable solvent such as DMF to the flask.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ammonium hydroxide to quench the reaction and dissolve the copper salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield nicotinonitrile.
Data Presentation
The following tables summarize quantitative data for different synthetic routes to nicotinonitrile and its derivatives, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Comparison of Synthetic Methods for Nicotinonitrile
| Synthetic Method | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dehydration | Nicotinamide | P₄O₁₀ | None | Vigorous heating | 0.25-0.33 | 83-84 | [5] |
| Ammoxidation | 3-Methylpiperidine | Vanadia catalyst, NH₃ | Gas phase | 300-500 | - | ~79 | [6] |
| Cyanation | 3-Bromopyridine | CuCN | DMF | 120 | - | - | [5] |
| Multicomponent | Benzaldehyde, Malononitrile, Pyrrolidine | None | Methanol | Reflux | - | 79 | [7] |
| Multicomponent | Benzaldehyde, Malononitrile, Pyrrolidine | None | Ethanol | Reflux | - | 52 | [7] |
| Multicomponent | Benzaldehyde, Malononitrile, Pyrrolidine | None | Chloroform | Reflux | - | 32 | [7] |
Table 2: Optimization of the Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine
| Enamine | Ethynylketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic Acid | Toluene | Reflux | - | Good | [8] |
| Ethyl β-aminocrotonate | Phenylpropynone | Ytterbium triflate (20 mol%) | Toluene | Reflux | - | - | [8] |
| Ethyl β-aminocrotonate | Phenylpropynone | Zinc bromide (15 mol%) | Toluene | Reflux | - | - | [8] |
| Ethyl β-aminocrotonate | Phenylpropynone | Amberlyst-15 | Toluene | Reflux | - | - | [9] |
| p-Aminocrotononitrile | Heterocyclic alkynones | - | Microwave | - | 0.25-0.5 | Excellent | [10] |
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to nicotinonitrile derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by nicotinonitrile derivatives.
Caption: Pim-1 kinase signaling pathway and its inhibition by nicotinonitrile derivatives, leading to apoptosis.
Caption: A logical workflow for troubleshooting common issues in nicotinonitrile synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Preventing decomposition of 2,6-Dichloro-4-methylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2,6-Dichloro-4-methylnicotinonitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments, along with detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues related to the stability and handling of this compound.
Q1: My sample of this compound shows a new peak in the HPLC analysis after a few days of storage in solution. What could be the cause?
A1: The appearance of a new peak in your HPLC chromatogram likely indicates degradation of the compound. This compound is susceptible to decomposition under certain conditions. The most common causes include:
-
Hydrolysis: The chloro groups on the pyridine (B92270) ring can be hydrolyzed to hydroxyl groups, especially in the presence of moisture or in aqueous solutions that are not pH-controlled. This would result in the formation of 2-chloro-6-hydroxy-4-methylnicotinonitrile and subsequently 2,6-dihydroxy-4-methylnicotinonitrile.[1] The nitrile group can also undergo hydrolysis to a carboxylic acid under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can cause decomposition of chlorinated pyridine derivatives.[2] This is a common degradation pathway for many organochlorine compounds.
-
Reaction with Incompatible Solvents or Reagents: Storage in protic solvents, or in the presence of strong acids, bases, or reducing agents, can lead to decomposition.[3]
To troubleshoot, verify the storage conditions of your solution, including the solvent used, protection from light, and storage temperature. It is recommended to use fresh solutions for experiments whenever possible.
Q2: I have been storing solid this compound at room temperature on the lab bench. Is this appropriate?
A2: While this compound is a solid that is generally stable at ambient temperatures, storage on an open lab bench is not recommended.[3] For optimal stability and to prevent degradation, the solid compound should be stored under the following conditions:
-
In a cool and dry place: This minimizes the risk of thermal degradation and hydrolysis from atmospheric moisture.
-
In a tightly sealed, light-resistant container: This protects the compound from photodegradation.[3] An amber glass vial with a secure cap is a suitable choice.
-
Away from incompatible materials: Store separately from strong bases, reducing agents, and strong oxidizing agents.[3]
Q3: What are the likely degradation products of this compound that I should look for?
A3: Based on the structure of the molecule and the degradation pathways of similar compounds, the primary degradation products are likely to be:
-
Hydrolysis Products:
-
2-chloro-6-hydroxy-4-methylnicotinonitrile
-
2,6-dihydroxy-4-methylnicotinonitrile[4]
-
2,6-dichloro-4-methylnicotinamide (from partial hydrolysis of the nitrile)
-
2,6-dichloro-4-methylnicotinic acid (from complete hydrolysis of the nitrile)
-
-
Photodegradation Products: Photodegradation in aqueous media is also likely to lead to the formation of hydroxylated species.
The exact degradation profile will depend on the specific stress conditions (e.g., pH, solvent, light exposure, temperature).
Q4: How can I monitor the decomposition of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor for decomposition. This type of method is designed to separate the intact parent compound from all potential degradation products, allowing for accurate quantification of both. An ideal stability-indicating method would utilize a UV detector, and for peak identification, a mass spectrometer (LC-MS) would be highly beneficial.[5]
Data Presentation
The following table summarizes the recommended storage and handling conditions to minimize the decomposition of this compound.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Dry, Inert (e.g., Argon or Nitrogen) | To prevent hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light.[3] |
| Light Exposure | Store in the dark | To prevent photodegradation.[2] |
| pH of Solutions | Neutral (pH 6-8) | To minimize acid or base-catalyzed hydrolysis of the nitrile and chloro groups. |
| Incompatible Materials | Strong bases, strong oxidizing agents, strong reducing agents, moisture | To prevent chemical reactions that lead to decomposition.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound. These studies are crucial for the development of a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Photostability chamber with UV and visible light sources
-
Oven
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 105°C for 48 hours.
-
Also, place a solution of the compound in a suitable solvent (e.g., acetonitrile) in the oven under the same conditions.
-
After the incubation period, prepare a solution of the solid sample and dilute the heated solution to a final concentration of approximately 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) and a thin layer of the solid compound to light in a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light, as per ICH Q1B guidelines.[6][7]
-
Keep a control sample in the dark under the same temperature conditions.
-
After exposure, prepare solutions of the solid and dilute the exposed solution to a final concentration of approximately 100 µg/mL for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound and its Degradation Products
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be necessary based on the results of the forced degradation study.
1. Instrumentation:
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength determined by the UV spectrum of the parent compound)
-
MS Detection (ESI+): Scan range m/z 100-500
3. Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability and analysis of this compound.
Caption: Troubleshooting workflow for identifying the cause of unexpected peaks during HPLC analysis.
Caption: Workflow for conducting a forced degradation study and developing a stability-indicating method.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach [analchemres.org]
- 4. scbt.com [scbt.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Photostability | SGS [sgs.com]
Technical Support Center: Purification of 2,6-Dichloro-4-methylnicotinonitrile
Welcome to the technical support center for the purification of 2,6-Dichloro-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-purity this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is a white to off-white or light yellow crystalline solid.[1] It has a melting point range of 108-112 °C.[2]
Q2: What is the most common method for purifying this compound?
Recrystallization is the most frequently mentioned method for the purification of this compound.[1]
Q3: My crude product has a yellowish or brownish tint. How can I remove the color?
The presence of color indicates impurities. Several methods can be employed for color removal:
-
Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities dissolved in the mother liquor.
-
Activated Charcoal: Treatment with activated charcoal during the recrystallization process can be effective. Activated charcoal has a high surface area and can adsorb colored impurities.
-
Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography (e.g., flash chromatography) can be used to separate the desired compound from colored byproducts.
Q4: I am observing "oiling out" during the recrystallization of this compound. What can I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate solvent choice: The solvent may be too poor for the compound. Try a different solvent or a solvent mixture.
-
High impurity level: A high concentration of impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step or using a larger volume of solvent.
Q5: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
While specific impurity profiles can vary depending on the synthetic route, potential impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could include compounds like 2,6-dihydroxy-4-methylnicotinonitrile or other precursors.
-
Byproducts of chlorination: Incomplete or over-chlorination can lead to related chlorinated species.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis under certain conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- The crystals were not completely collected during filtration. | - Select a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure efficient transfer of the crystalline slurry to the filter and wash with a minimal amount of ice-cold solvent. |
| Product is Still Impure After Recrystallization | - The chosen solvent does not effectively differentiate between the product and the impurities.- The cooling process was too rapid, trapping impurities within the crystals. | - Perform solvent screening to find a more selective recrystallization solvent.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.- Consider a second recrystallization or an alternative purification method like column chromatography. |
| Persistent Yellow/Brown Color | - Highly conjugated or colored impurities are present.- Thermal degradation of the product or impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- Use column chromatography with an appropriate stationary and mobile phase to separate the colored impurities. |
| "Oiling Out" During Cooling | - The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.- The solution is supersaturated with impurities. | - Choose a lower-boiling point solvent for recrystallization.- Add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation.- Perform a pre-purification step to reduce the impurity load. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and heptane, or mixtures thereof.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent at room temperature and observe the solubility. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes hypothetical data for recrystallization from various solvents to illustrate the selection process. Note: This data is illustrative and should be confirmed by experimentation.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Appearance | Purity (Hypothetical) | Recovery (Hypothetical) |
| Ethanol | Sparingly Soluble | Soluble | White Needles | >99% | 85% |
| Heptane | Insoluble | Sparingly Soluble | Fine Powder | 98% | 70% |
| Toluene | Soluble | Very Soluble | Large Prisms | 97% | 60% |
| Ethyl Acetate | Sparingly Soluble | Soluble | White Plates | >99% | 80% |
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Workflow for Recrystallization
Caption: Step-by-step experimental workflow for the recrystallization process.
References
Overcoming poor solubility of 2,6-Dichloro-4-methylnicotinonitrile in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,6-Dichloro-4-methylnicotinonitrile in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to light yellow crystalline powder.[1] It is sparingly soluble in water, with a reported solubility of 0.4 g/L.[1] While it is generally more soluble in organic solvents, its low polarity can still lead to solubility issues in certain reaction media. It is often synthesized using polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120 °C).[1]
Q2: My reaction with this compound is sluggish and gives a low yield. Could this be due to its poor solubility?
A2: Yes, poor solubility is a common reason for slow or incomplete reactions. If the reactant is not fully dissolved, its effective concentration in the solution is low, which can significantly hinder the reaction rate.[2] Visual inspection for undissolved solid material is a primary indicator.
Q3: What initial steps can I take to improve the solubility of this compound in my reaction?
A3: A systematic approach is recommended.[3] Start with simpler methods before progressing to more complex ones:
-
Solvent Screening: The principle of "like dissolves like" is a good starting point.[3] Given the polar nature of the pyridine (B92270) ring and the lipophilic character of the chloro and methyl groups, a solvent that can accommodate both properties is ideal.[1] Consider polar aprotic solvents such as DMF, DMSO, or acetonitrile.[4]
-
Temperature Increase: For many solids, solubility increases with temperature.[5][6][7] If your reactants and solvent are stable at higher temperatures, gradually increasing the reaction temperature can significantly improve solubility.[2][5] However, for some compounds, solubility can decrease with increasing temperature, so this should be monitored.[5][6]
-
Particle Size Reduction: Grinding the solid this compound to a finer powder increases its surface area, which can enhance the rate of dissolution.[3]
Q4: The compound dissolves initially but precipitates out as the reaction progresses. What could be the cause and how can I address it?
A4: This could be due to several factors:
-
Temperature Fluctuation: A drop in temperature can cause the compound to precipitate. Ensure consistent heating and proper insulation of your reaction vessel.[2]
-
Change in Solvent Composition: The reaction itself might produce byproducts that alter the polarity of the solvent mixture, reducing the solubility of the starting material.
-
Formation of an Insoluble Intermediate or Product: The product of the reaction might be less soluble than the starting material under the reaction conditions.
To address this, consider using a solvent system that can effectively solvate both the reactants and the products. A higher boiling point solvent that allows for a higher reaction temperature might also help maintain solubility throughout the reaction.[2]
Troubleshooting Guides
Issue 1: Low Reaction Yield Attributed to Poor Solubility
Problem: The reaction is slow or provides a low yield, and undissolved this compound is visible in the reaction flask.
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Inadequate Solvent | The polarity of the solvent may not be suitable for dissolving this compound. Solution 1: Switch to a more appropriate solvent. Polar aprotic solvents like DMF, DMSO, or NMP are often effective.[1][4] Solution 2: Use a co-solvent system. Gradually adding a miscible co-solvent can increase the overall solvating power of the reaction medium.[2][3][8] |
| Insufficient Temperature | The solubility of this compound is likely temperature-dependent. Solution: If the reaction components are thermally stable, gradually increase the reaction temperature while monitoring for dissolution and reaction progress.[2][5] |
| Limited Mass Transfer | Even if the compound is partially soluble, poor mixing can lead to localized saturation and prevent further dissolution. Solution: Ensure vigorous and efficient stirring throughout the reaction. |
Issue 2: Compound Precipitates During the Reaction
Problem: this compound dissolves at the beginning of the reaction but then precipitates out of the solution.
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Product is Insoluble | The newly formed product may have lower solubility in the chosen solvent. Solution: Consider a solvent system that can accommodate both reactants and products. Alternatively, if the product is the desired endpoint, this precipitation could be advantageous for purification. |
| Temperature Drop | The reaction temperature may have decreased, causing the compound to fall out of solution. Solution: Ensure consistent and stable heating of the reaction vessel.[2] |
| Formation of an Insoluble Salt | In reactions involving bases, the formation of a salt with the pyridine nitrogen could lead to an insoluble species. Solution: Switch to a more polar aprotic solvent like DMF or DMSO, or consider using phase-transfer catalysis.[2] |
Advanced Solubility Enhancement Techniques
For particularly challenging cases, the following advanced techniques can be employed:
-
Sonication: The use of ultrasound can accelerate dissolution through a phenomenon called cavitation, which involves the formation and collapse of microscopic bubbles.[9][10] This process generates localized high pressure and temperature, enhancing mass transfer and breaking down solid particles.[9][11]
-
Phase-Transfer Catalysis (PTC): This technique is useful for reactions where the reactants are in immiscible phases (e.g., an organic-insoluble nucleophile and an organic-soluble electrophile). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another where the reaction can occur.[4][12][13][14]
-
Mechanochemistry (Ball Milling): For solvent-free conditions, ball milling can be a powerful technique to overcome solubility issues.[15][16][17] The mechanical energy from the milling process can drive reactions between solid-state reactants.[15][16]
Experimental Protocols
Protocol 1: Solubility Improvement using a Co-solvent System
-
Initial Dissolution Attempt: In the reaction vessel, attempt to dissolve this compound in the primary reaction solvent at the intended reaction temperature with vigorous stirring.
-
Co-solvent Addition: If the compound does not fully dissolve, begin the dropwise addition of a miscible co-solvent (e.g., DMF, DMSO, or NMP) while maintaining the reaction temperature and stirring.[3]
-
Monitoring: Observe the mixture for signs of complete dissolution.
-
Reaction Initiation: Once a homogeneous solution is achieved, proceed with the addition of other reagents to initiate the reaction. Record the final solvent ratio for future experiments.[3]
Protocol 2: Employing Sonication for Enhanced Dissolution
-
Preparation: Place the this compound and the chosen solvent in a reaction vessel suitable for sonication.
-
Sonication: Immerse the reaction vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.[3]
-
Operation: Activate the sonicator. The optimal power and duration will depend on the scale of the reaction and the specific materials used.[3]
-
Observation: Continue sonication until the solid is fully dissolved or until no further dissolution is observed.[3]
-
Reaction: Proceed with the reaction as planned, with or without continued sonication, depending on the requirements of the synthesis.
Protocol 3: Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions
-
Setup: In a reaction flask, dissolve this compound in a suitable non-polar organic solvent.
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of the inorganic reagent (e.g., a nucleophile).
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB) to the reaction flask.[4]
-
Reaction Mixture: Combine the organic and aqueous phases in the reaction flask.
-
Reaction Conditions: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[4]
-
Monitoring and Workup: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS). Upon completion, separate the organic and aqueous layers for product isolation.[2]
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing solubility and solutions.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ck12.org [ck12.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. sacheminc.com [sacheminc.com]
- 15. asiaresearchnews.com [asiaresearchnews.com]
- 16. labcompare.com [labcompare.com]
- 17. sciencedaily.com [sciencedaily.com]
Technical Support Center: Regioselective Reactions of Dichloropyridines
Welcome to the technical support center for the regioselective functionalization of dichloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of these important heterocyclic scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with dichloropyridines, providing potential causes and actionable solutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question 1: Why am I getting poor regioselectivity or a mixture of isomers in the Suzuki-Miyaura coupling of 2,4-dichloropyridine (B17371)?
Answer:
Achieving high regioselectivity in the cross-coupling of 2,4-dichloropyridines is a common challenge. The inherent electronic properties of the pyridine (B92270) ring typically favor reaction at the C2 and C4 positions, which are ortho and para to the nitrogen atom, making them more activated towards oxidative addition.[1][2] However, the outcome can be influenced by several factors.
Potential Causes & Solutions:
-
Innate Reactivity: The C4 position is often intrinsically more reactive in 2,4-dichloropyridines for Suzuki couplings.[3][4] However, the C2 position can also be reactive, and the selectivity can be poor without careful optimization.[2]
-
Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligand are critical. Bulky, electron-rich ligands can significantly influence the regioselectivity. For C4-selective coupling, specific N-heterocyclic carbene (NHC) ligands like SIPr and IPr have been shown to be effective.[2]
-
Solvent Effects: Polar solvents can lead to a decrease in regioselectivity.[2] It is advisable to screen less polar solvents to improve the desired outcome.
-
Temperature: Higher temperatures can sometimes lead to a loss of selectivity or promote catalyst speciation that alters the regiochemical outcome.[2] Careful temperature control is recommended.
Question 2: My Buchwald-Hartwig amination of 2,4-dichloropyridine is not selective. How can I favor amination at the C2 position?
Answer:
While many cross-coupling reactions on 2,4-dichloropyridine favor the C4 position, it is possible to achieve high regioselectivity for C2 amination with the right choice of catalyst system.
Potential Causes & Solutions:
-
Catalyst System: A highly regioselective Buchwald-Hartwig amination at the C2 position of 2,4-dichloropyridine has been achieved using a Xantphos-based catalyst.[5] This methodology has been shown to be robust for a range of anilines and heterocyclic amines.[5]
-
Reaction Temperature: The subsequent amination at the C4 position typically requires a higher temperature.[5] By maintaining a lower reaction temperature for the initial C2 amination, you can prevent the formation of the bis-aminated product.
Question 3: I am struggling with the regioselective functionalization of 2,5-dichloropyridine (B42133). Which position is generally more reactive?
Answer:
For 2,5-dichloropyridine, the C2 position is generally more electrophilic and thus more reactive towards palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[6] However, switching the selectivity to the C5 position is possible with specific methodologies.
Potential Causes & Solutions for C5 Selectivity:
-
Ligand-Free Conditions: It has been demonstrated that under ligand-free Jeffrey-type conditions, a preferential C5-coupling of 2,5-dichloropyridine can be achieved.[2]
-
Catalyst and Ligand Choice: While the innate preference is for C2, recent advancements have shown that specific catalyst-ligand combinations can override this preference. Careful screening of conditions is necessary to achieve C5 selectivity.[6]
Nucleophilic Aromatic Substitution (SNAr)
Question 4: I am observing a mixture of products in the SNAr reaction of 2,3-dichloropyridine (B146566) with a thiol. How can I improve selectivity?
Answer:
In the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine, the C2 position is generally favored for substitution due to the electronic activation by the adjacent nitrogen atom.[7]
Potential Causes & Solutions:
-
Reaction Conditions: For reactions with thiols, high regioselectivity for the C2 position has been reported.[7] If you are observing a mixture, it could be due to harsh reaction conditions (e.g., high temperature) that may overcome the intrinsic selectivity. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Nucleophile: The nature of the nucleophile can influence selectivity. While thiols show high C2 selectivity, other nucleophiles might behave differently.
Question 5: How do substituents on a dichloropyrimidine ring affect SNAr regioselectivity?
Answer:
Substituents on the dichloropyrimidine ring can have a profound impact on the regioselectivity of SNAr reactions, often overriding the inherent reactivity of the C-Cl bonds.
Potential Causes & Solutions:
-
Electronic Effects: The electronic nature of the substituent is a key determinant. For 2-substituted 3,5-dichloropyrazines (a related heterocyclic system), an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs the attack to the 3-position.[8] Similar electronic principles can apply to dichloropyridines.
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of a nucleophile to an adjacent chlorine atom, thereby directing the reaction to a less hindered position. For instance, in 3-substituted 2,6-dichloropyridines, bulky 3-substituents favor substitution at the 6-position.[9]
-
Solvent Effects: The ability of a solvent to act as a hydrogen-bond acceptor can dramatically switch the regioselectivity. For example, the SNAr of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) shows a 16:1 selectivity for the 2-isomer in DCM, which can be switched to a 2:1 selectivity for the 6-isomer in DMSO.[9]
Directed ortho-Metallation and C-H Functionalization
Question 6: I am attempting a C-H functionalization of 3,5-dichloropyridine (B137275) via lithiation, but I am getting a mixture of isomers instead of the desired C4-functionalized product. What is going wrong?
Answer:
Achieving high regioselectivity for C4 functionalization of 3,5-dichloropyridine via lithiation is a common challenge. The C4 position is the most acidic, being flanked by two electron-withdrawing chlorine atoms, making it the kinetic site for deprotonation.[1][10][11] However, other positions can also react under certain conditions.
Potential Causes & Solutions:
-
Incorrect Base or Reaction Conditions: The choice of base and reaction temperature is critical.
-
Isomerization of the Lithiated Intermediate: The initially formed 4-lithio-3,5-dichloropyridine can sometimes rearrange, especially if the temperature is not strictly controlled. This phenomenon, known as a "halogen dance," can lead to the formation of thermodynamically more stable lithiated species.[7]
-
Steric Hindrance from the Electrophile: A bulky electrophile might face steric hindrance at the C4 position, leading to reaction at other sites.[10]
-
Solution: If possible, consider using a less sterically demanding electrophile.
-
Data Summary Tables
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dichloropyridines
| Dichloropyridine Isomer | Preferred Position of Substitution | Conditions to Influence Selectivity | Reference(s) |
| 2,4-Dichloropyridine | C4 (innate preference) | Bulky NHC ligands (SIPr, IPr) for C4 selectivity. | [2] |
| 2,5-Dichloropyridine | C2 (higher electrophilicity) | Ligand-free Jeffrey-type conditions for C5 selectivity. | [2][6] |
| 3,5-Dichloropyridine | C4 (via lithiation) | Use of LDA at -78°C for C4 lithiation. | [1][10][12] |
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Dichloropyridine Isomer | Nucleophile | Preferred Position of Substitution | Conditions to Influence Selectivity | Reference(s) |
| 2,3-Dichloropyridine | Thiols | C2 | Low reaction temperature. | [7] |
| 2,6-Dichloropyridine | 1-Methylpiperazine | C2 or C6 | Bulky 3-substituents favor C6. Solvent H-bond accepting ability (DMSO favors C6, DCM favors C2). | [9] |
| 3,5-Dichloropyrazine (analogue) | Amines | C3 or C5 | EDG at C2 favors C3. EWG at C2 favors C5. | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Lithiation and Electrophilic Quench of 3,5-Dichloropyridine
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of Lithium Diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (B44863) (1.1 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 3,5-dichloropyridine (1.0 equiv.) in anhydrous THF dropwise at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the 4-lithio-3,5-dichloropyridine intermediate.[1]
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv.) dropwise to the reaction mixture at -78 °C.[1]
-
Warm-up and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight.[1] Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine at the C2 Position
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., potassium phosphate, 2.0 equiv.).[6]
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., palladium(II) acetate, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent (e.g., anhydrous 1,4-dioxane).[6]
-
Reaction Mixture: Add the bulk of the anhydrous solvent (e.g., 1,4-dioxane) and degassed water to the Schlenk flask containing the reagents.[6]
-
Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[6]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Production of 2,6-Dichloro-4-methylnicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,6-Dichloro-4-methylnicotinonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the production of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solutions |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. |
| Poor quality of starting materials or reagents. | Ensure the purity of all starting materials and reagents before use. Impurities can lead to side reactions and lower the yield. | |
| Suboptimal reaction conditions (e.g., solvent, catalyst). | Experiment with different solvents or catalysts. For instance, in the chlorination step, the choice of chlorinating agent and reaction conditions can significantly impact the yield. | |
| Product loss during workup and purification. | Optimize the extraction and purification procedures. For instance, during aqueous workup, ensure the pH is adjusted correctly to minimize product solubility in the aqueous phase. | |
| Product Impurity | Formation of by-products due to side reactions. | Adjust reaction conditions to minimize side reactions. For example, controlling the temperature during chlorination can reduce the formation of over-chlorinated products. |
| Incomplete removal of starting materials or reagents. | Enhance the purification process. Recrystallization from a suitable solvent is a common method for purifying the final product.[1] Column chromatography can also be employed for more challenging separations. | |
| Degradation of the product during the reaction or workup. | Use milder reaction conditions if possible. Ensure that the workup procedure is not too harsh and is performed promptly after the reaction is complete. | |
| Reaction Control Issues (e.g., Exothermic Reaction) | Rapid addition of reagents. | Add highly reactive reagents, such as the chlorinating agent, slowly and in a controlled manner to manage the heat generated. |
| Inadequate cooling. | Ensure the reaction vessel is equipped with an efficient cooling system, especially for large-scale reactions. | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate easily. | Try to induce crystallization by seeding with a small crystal of the pure product or by cooling the solution for an extended period. If the product remains an oil, consider purification by column chromatography. |
| Emulsion formation during extraction. | Add a small amount of brine to the extraction mixture to help break the emulsion. |
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for this compound?
The most prevalent methods for synthesizing this compound typically involve the cyclization of a precursor to form the pyridine (B92270) ring, followed by chlorination. One common starting material is 2,6-dihydroxy-4-methylnicotinonitrile, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[1] Another approach involves the reaction of (E)-4-(dimethylamino)yl-3-butene-2-ketone with malononitrile, followed by chlorination.
2. What are the critical parameters to control during the chlorination step?
The chlorination step is often exothermic and requires careful control of the reaction temperature to prevent the formation of by-products and ensure safety. The choice of chlorinating agent (e.g., phosphorus oxychloride, phosphorus pentachloride, or a mixture) and the reaction time are also crucial parameters that can affect the yield and purity of the final product.
3. What are the typical impurities that can be expected in the final product?
Potential impurities can include unreacted starting materials, partially chlorinated intermediates (e.g., 2-chloro-6-hydroxy-4-methylnicotinonitrile), and over-chlorinated by-products. The specific impurity profile will depend on the synthetic route and the reaction conditions used.
4. What are the recommended methods for purifying this compound at a larger scale?
For industrial-scale production, recrystallization is a commonly used and effective purification method.[1] The choice of solvent for recrystallization is critical and should be selected based on the solubility of the product and impurities. Filtration and drying of the purified solid are the subsequent steps.
5. What are the main safety concerns when scaling up the production of this compound?
The primary safety concerns include managing the exothermic nature of the chlorination reaction to prevent thermal runaway. The reagents used, such as phosphorus oxychloride, are corrosive and toxic, requiring appropriate personal protective equipment (PPE) and handling procedures. The final product itself is also classified as toxic and an irritant, so proper handling and containment are necessary.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Chlorinating Agent | Catalyst/Additive | Reaction Temperature (°C) | Yield (%) |
| Method A | 2,6-dihydroxy-4-methyl-nicotinonitrile | POCl₃ | None | 180 | ~92 |
| Method B | 2,6-dihydroxy-4-methyl-nicotinonitrile | POCl₃ | Benzyltriethylammonium chloride | 120 | 89 |
| Method C | (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile | POCl₃ and PCl₅ | Beta-alanine | 105-110 (chlorination step) | ~56 (overall) |
Experimental Protocols
Method A: Chlorination of 2,6-dihydroxy-4-methyl-nicotinonitrile
-
In a pressure-rated reaction vessel, combine 2,6-dihydroxy-4-methyl-nicotinonitrile and an excess of phosphorus oxychloride (POCl₃).
-
Seal the vessel and heat the reaction mixture to 180°C for 6 hours with constant stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to crushed ice. This will cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry it under a vacuum to obtain this compound.[1]
Method B: Catalyzed Chlorination of 2,6-dihydroxy-4-methyl-nicotinonitrile
-
In a suitable reaction vessel, combine 2,6-dihydroxy-4-methyl-nicotinonitrile, phosphorus oxychloride (POCl₃), and a catalytic amount of benzyltriethylammonium chloride.
-
Heat the mixture to 120°C and stir overnight.
-
After cooling to room temperature, slowly pour the reaction mixture into cold water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to yield this compound.[1]
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the production process.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Techniques for the Structural Elucidation of 2,6-Dichloro-4-methylnicotinonitrile.
This guide provides a comprehensive comparison of proton nuclear magnetic resonance (¹H NMR) spectroscopy with other key analytical techniques for the structural characterization of this compound. The data presented herein is supported by experimental values and predictive analysis to offer a thorough understanding of the molecule's spectroscopic fingerprint.
Structural Elucidation: A Multi-faceted Approach
The definitive identification of an organic molecule like this compound relies on a synergistic application of various spectroscopic methods. While ¹H NMR provides crucial information about the proton environment, a more complete picture is achieved by integrating data from Carbon-13 NMR (¹³C NMR) and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the experimental ¹H NMR data and predicted ¹³C NMR and Mass Spectrometry data for this compound.
| Spectroscopic Technique | Parameter | Observed/Predicted Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.29 ppm (s, 1H) | Aromatic proton (H-5) on the pyridine (B92270) ring. The singlet multiplicity indicates no adjacent protons.[1] |
| Chemical Shift (δ) | 2.59 ppm (s, 3H) | Methyl group protons (-CH₃) at position 4. The singlet multiplicity confirms no adjacent protons.[1] | |
| ¹³C NMR (Predicted) | Chemical Shift (δ) | ~150-155 ppm | Quaternary carbons C-2 and C-6 attached to chlorine atoms. |
| Chemical Shift (δ) | ~145-150 ppm | Quaternary carbon C-4 attached to the methyl group. | |
| Chemical Shift (δ) | ~125-130 ppm | Aromatic carbon C-5. | |
| Chemical Shift (δ) | ~115-120 ppm | Nitrile carbon (-C≡N). | |
| Chemical Shift (δ) | ~105-110 ppm | Quaternary carbon C-3 attached to the nitrile group. | |
| Chemical Shift (δ) | ~20-25 ppm | Methyl carbon (-CH₃). | |
| Mass Spectrometry (Predicted) | Molecular Ion (M⁺) | m/z 186, 188, 190 | Corresponds to the molecular weight of the compound, showing the characteristic isotopic pattern for two chlorine atoms. |
| Major Fragments | m/z 151, 153 | Loss of a chlorine atom ([M-Cl]⁺). | |
| m/z 124 | Loss of a chlorine atom and a hydrogen cyanide molecule ([M-Cl-HCN]⁺). |
Experimental Workflow for Structural Elucidation
The logical workflow for the complete structural confirmation of this compound using spectroscopic methods is illustrated below.
Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound using NMR and MS.
Detailed Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Vortex mixer
Instrumentation:
-
300 MHz (or higher) Nuclear Magnetic Resonance Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry NMR tube.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.
-
Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp and symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.
-
Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons between pulses.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts and multiplicities of the signals to elucidate the structure.
-
References
Comparative Analysis of 13C NMR Data for 2,6-Dichloro-4-methylnicotinonitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected 13C NMR spectral data for 2,6-dichloro-4-methylnicotinonitrile. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a reliable reference for researchers.
Data Presentation: Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with experimental data from analogous substituted pyridines. The predictions are based on established chemical shift trends in 13C NMR spectroscopy.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) in 2-Chloro-6-methylaniline[1] | General Range for Substituted Pyridines (ppm) |
| C2 (C-Cl) | 150 - 155 | 141.4 (C6-Cl) | 148 - 152 |
| C3 (C-CN) | 110 - 115 | - | 105 - 120 |
| C4 (C-CH₃) | 155 - 160 | 118.5 (C1-NH₂) | 145 - 160 |
| C5 (CH) | 125 - 130 | 123.7 (C3), 119.4 (C5) | 120 - 140 |
| C6 (C-Cl) | 150 - 155 | - | 148 - 152 |
| CN | 115 - 120 | - | 115 - 125 |
| CH₃ | 20 - 25 | 17.5 | 15 - 25 |
Note: The chemical shifts are influenced by the solvent and the specific substitution pattern. The data for 2-chloro-6-methylaniline (B140736) is provided as a reference for a similarly substituted pyridine (B92270) ring.
Experimental Protocols: 13C NMR Spectroscopy
A standard protocol for obtaining a proton-decoupled 13C NMR spectrum is outlined below.
1. Sample Preparation:
-
Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimize the resolution.
-
Set the appropriate acquisition parameters for a 13C NMR experiment. This typically includes:
-
A 90° pulse width.
-
A spectral width covering the expected range of chemical shifts (e.g., 0-220 ppm).[2]
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.
-
Proton broadband decoupling to simplify the spectrum to single lines for each carbon.[3]
-
A relaxation delay (D1) of 1-2 seconds is common for qualitative spectra.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum using the known chemical shift of the deuterated solvent or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.0 ppm.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
Mandatory Visualization
Caption: Structure of this compound with expected 13C NMR chemical shift regions.
Caption: General workflow for acquiring a 13C NMR spectrum.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 2,6-Dichloro-4-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] We will delve into its predicted fragmentation patterns and detail experimental protocols. Furthermore, we will objectively compare its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing supporting data for a holistic evaluation.
Mass Spectrometry Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.[3] Electron Ionization (EI) is the most common ionization method used in GC-MS, which provides detailed fragmentation patterns useful for structural elucidation.
Predicted Fragmentation Pattern
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |
| 186/188/190 | [C₇H₄Cl₂N₂]•+ | Molecular ion (M•+) with characteristic isotopic pattern for two chlorine atoms. |
| 151/153 | [C₇H₄ClN₂]•+ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 125/127 | [C₆H₄ClN]•+ | Loss of a nitrile radical (•CN) from the [M-Cl]•+ fragment. |
| 116 | [C₆H₄N₂]•+ | Loss of two chlorine radicals from the molecular ion. |
| 90 | [C₅H₄N]•+ | Fragmentation of the pyridine (B92270) ring. |
Comparison of Analytical Techniques
The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput.
Table 2: Comparison of GC-MS, HPLC-UV, and qNMR for the Analysis of this compound and Similar Compounds
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by UV absorbance. | Quantitative determination based on the principle that the NMR signal area is directly proportional to the number of nuclei.[6][7][8] |
| Selectivity | High, based on both retention time and mass-to-charge ratio. | Moderate, based on retention time and UV spectrum. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | High (ng/mL to pg/mL).[9] | Moderate (µg/mL to ng/mL).[10] | Lower (mg/mL to µg/mL). |
| Structural Information | Detailed fragmentation pattern provides significant structural information. | Limited to UV absorbance spectrum. | Provides detailed structural information and can be used for structure elucidation. |
| Quantitation | Requires a calibration curve with a suitable internal standard. | Requires a calibration curve with a suitable internal standard. | Can be an absolute method using a certified internal standard, not requiring a calibration curve of the analyte.[11] |
| Sample Throughput | Moderate to high, depending on the chromatographic run time. | High, with fast gradient methods available. | Lower, as longer acquisition times may be needed for good signal-to-noise. |
| Instrumentation Cost | High | Moderate | High |
| Typical Application | Identification and quantification of volatile and semi-volatile compounds in complex mixtures. | Routine quality control, purity analysis, and quantification of known compounds. | Purity assessment, quantification of active pharmaceutical ingredients (APIs), and structural confirmation.[11] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and should be optimized for the specific instrument and application.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).
-
If required, add a suitable internal standard.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: Quadrupole or ion trap with an electron ionization (EI) source.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-300
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol provides a starting point for the analysis of this compound.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Isocratic or gradient elution may be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a preliminary scan would be necessary).
-
Injection Volume: 10 µL.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the general steps for qNMR analysis.
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals.
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the known concentration of the internal standard and the integral values.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the discussed analytical techniques.
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Workflow for the analysis of this compound by HPLC-UV.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 875-35-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the X-ray Crystal Structures of 2,6-Dichloro-4-methylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Crystallographic Data and Experimental Protocols
This guide provides a comprehensive comparison of the X-ray crystal structures of derivatives of 2,6-dichloro-4-methylnicotinonitrile, a core scaffold of interest in medicinal chemistry and materials science. By presenting key crystallographic data in a clear, tabular format, alongside detailed experimental protocols, this document aims to facilitate a deeper understanding of the structural nuances that influence molecular packing, intermolecular interactions, and, ultimately, the physicochemical properties of these compounds.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for two derivatives of the nicotinonitrile scaffold: 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) and 2,6-dichloro-4-nitropyridine (B133513) N-oxide. These compounds, while not direct derivatives of the 4-methylnicotinonitrile core, share the 2,6-dichloropyridine (B45657) framework and provide valuable insights into the effects of substituent changes on the crystal lattice. Unfortunately, at the time of this publication, the detailed single-crystal X-ray structure of this compound itself is not publicly available in crystallographic databases.
Table 1: Crystal Data and Structure Refinement
| Parameter | 2,6-dichloropyridine-3,5-dicarbonitrile[1] | 2,6-dichloro-4-nitropyridine N-oxide[2][3] |
| Empirical Formula | C₇HCl₂N₃ | C₅H₂Cl₂N₂O₃ |
| Formula Weight | 198.01 | 208.99 |
| Temperature (K) | 297 | 173 |
| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 6.8473 (9) | 5.964 (4) |
| b (Å) | 12.1307 (15) | 9.510 (6) |
| c (Å) | 19.430 (3) | 26.192 (16) |
| Volume (ų) | 1613.9 (4) | 1485.5 (16) |
| Z | 8 | 8 |
| Calculated Density (Mg/m³) | 1.630 | 1.870 |
| Absorption Coefficient (mm⁻¹) | 0.74 | 0.84 |
| F(000) | 784 | 832 |
| Final R indices [I>2σ(I)] | R₁ = 0.067, wR₂ = 0.133 | R₁ = 0.032, wR₂ = 0.078 |
| Goodness-of-fit on F² | 1.29 | 1.09 |
Table 2: Selected Bond Lengths (Å)
| Bond | 2,6-dichloropyridine-3,5-dicarbonitrile[1] | 2,6-dichloro-4-nitropyridine N-oxide[2] |
| C-Cl (avg.) | 1.725 | 1.720 |
| C-N (pyridine, avg.) | 1.325 | 1.350 |
| C-C (pyridine, avg.) | 1.385 | 1.375 |
| C-CN | 1.440 | - |
| C-NO₂ | - | 1.475 |
| N-O (N-oxide) | - | 1.280 |
| N-O (nitro) | - | 1.225 |
Table 3: Selected Bond Angles (°)
| Angle | 2,6-dichloropyridine-3,5-dicarbonitrile[1] | 2,6-dichloro-4-nitropyridine N-oxide[2] |
| Cl-C-C (avg.) | 118.5 | 119.0 |
| C-N-C (pyridine) | 117.5 | 120.5 |
| N-C-C (pyridine, avg.) | 123.0 | 120.0 |
| C-C-C (pyridine, avg.) | 118.5 | 119.5 |
| C-C-CN | 178.0 | - |
| O-N-O (nitro) | - | 124.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of scientific findings. Below are the summarized experimental protocols for the synthesis and single-crystal X-ray diffraction of the compared derivatives.
Synthesis Protocols
Synthesis of this compound:
While the crystal structure is not available, a common synthesis method involves the chlorination of a precursor.[4][5] A general procedure is as follows:
-
6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is dissolved in phosphorus oxychloride (POCl₃).[5]
-
The reaction mixture is heated in a sealed pressure tube at elevated temperatures (e.g., 180 °C) for several hours.[5]
-
After cooling, excess POCl₃ is removed under reduced pressure.
-
The residue is carefully treated with crushed ice to precipitate the solid product.
-
The solid is collected by filtration and dried under vacuum to yield this compound.[5]
Synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile: [1]
-
To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) and CuCl₂ in dry acetonitrile, isopentyl nitrite (B80452) is added.
-
The mixture is heated at 65°C for 5 hours.
-
The solution is then acidified with HCl (2 N) to a pH of 3 and extracted with dichloromethane (B109758).
-
The organic layers are combined, dried over Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography to yield the final compound.
-
Crystals suitable for X-ray diffraction are obtained by slow evaporation from a dichloromethane solution.[1]
Synthesis of 2,6-dichloro-4-nitropyridine N-oxide: [2]
This compound was commercially available and used as received. For crystallization:
-
0.10 g of the compound was dissolved in approximately 50 mL of methanol.
-
Diffraction-quality crystals were obtained by slow evaporation of the solvent.[2]
Single-Crystal X-ray Diffraction Protocol
The following is a generalized protocol based on the methodologies reported for the analyzed derivatives.[1][2]
-
Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 173 K or 297 K) using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Reduction: The collected diffraction data is processed to yield integrated intensities, which are then corrected for various factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Methodological Workflow
The logical flow from compound synthesis to structural analysis is a critical aspect of crystallographic studies. The following diagram illustrates this general workflow.
References
- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2,6-di-chloro-4-nitro-pyridine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 875-35-4 [chemicalbook.com]
A Comparative Analysis of the Reactivity of 2,6-dichloro- and 2,5-dichloronicotinonitriles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity and reactivity of substituted pyridines are of paramount importance in the synthesis of novel pharmaceutical agents. Among these, dichloronicotinonitriles serve as versatile synthons for the introduction of various functional groups. This guide provides a comparative analysis of the reactivity of two key isomers, 2,6-dichloronicotinonitrile and 2,5-dichloronicotinonitrile (B182220), in nucleophilic aromatic substitution (SNAr) reactions. The discussion is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate building block for their synthetic strategies.
Executive Summary
In nucleophilic aromatic substitution reactions, the location of the chlorine atoms on the nicotinonitrile ring significantly influences the reactivity and the site of nucleophilic attack. In 2,6-dichloronicotinonitrile, both chlorine atoms are positioned ortho to the electron-withdrawing pyridine (B92270) nitrogen, rendering them activated towards nucleophilic displacement. However, the position of substitution is highly dependent on steric factors. Conversely, in 2,5-dichloronicotinonitrile, the chlorine at the C2 position is generally more susceptible to nucleophilic attack due to the combined activating effects of the adjacent pyridine nitrogen and the cyano group.
Theoretical Basis for Reactivity
The reactivity of dichloronicotinonitriles in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged complex formed upon the addition of a nucleophile to the aromatic ring. The electron-withdrawing nature of the pyridine nitrogen and the cyano group facilitates the formation and stabilization of this intermediate.
-
2,6-Dichloronicotinonitrile: Both the C2 and C6 positions are activated by the ortho-relationship to the pyridine nitrogen. The choice between these two sites is often dictated by the steric hindrance posed by neighboring groups and the nature of the incoming nucleophile.
-
2,5-Dichloronicotinonitrile: The chlorine atom at the C2 position is ortho to the pyridine nitrogen, while the chlorine at the C5 position is meta. Nucleophilic attack is strongly favored at the C2 position as the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto the pyridine nitrogen.
Comparative Reactivity Data
The following table summarizes the outcomes of nucleophilic aromatic substitution reactions on 2,6-dichloronicotinonitrile and 2,5-dichloronicotinonitrile with a common nucleophile, piperidine (B6355638).
| Isomer | Nucleophile | Product | Reaction Conditions | Yield | Regioselectivity |
| 2,6-Dichloronicotinonitrile | Piperidine | 2-Chloro-6-(piperidin-1-yl)nicotinonitrile | Toluene (B28343), 110 °C, 16 h | High | Substitution at C6 |
| 2,5-Dichloronicotinonitrile | Piperidine | 2-(Piperidin-1-yl)-5-chloronicotinonitrile | Ethanol (B145695), 80 °C, 4 h | High | Substitution at C2 |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with Piperidine
A solution of the respective dichloronicotinonitrile isomer and piperidine (1.1 equivalents) in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted nicotinonitrile.
Detailed Protocol for the Reaction of 2,6-Dichloronicotinonitrile with Piperidine:
-
To a solution of 2,6-dichloronicotinonitrile (1.0 g, 5.78 mmol) in toluene (20 mL) is added piperidine (0.59 g, 6.94 mmol).
-
The reaction mixture is heated to 110 °C and stirred for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the solvent is evaporated in vacuo.
-
The residue is partitioned between ethyl acetate (B1210297) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography (eluent: hexane/ethyl acetate) to yield 2-chloro-6-(piperidin-1-yl)nicotinonitrile.
Detailed Protocol for the Reaction of 2,5-Dichloronicotinonitrile with Piperidine:
-
A mixture of 2,5-dichloronicotinonitrile (1.0 g, 5.78 mmol) and piperidine (0.59 g, 6.94 mmol) in ethanol (15 mL) is heated at 80 °C for 4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by silica gel column chromatography to give 2-(piperidin-1-yl)-5-chloronicotinonitrile.
Signaling Pathways and Experimental Workflows
The logical workflow for the nucleophilic aromatic substitution on dichloronicotinonitriles can be visualized as follows:
The mechanism of nucleophilic aromatic substitution on 2,5-dichloronicotinonitrile proceeds through a Meisenheimer intermediate, with the negative charge being stabilized by the pyridine nitrogen and the cyano group.
Conclusion
The comparative analysis of 2,6-dichloronicotinonitrile and 2,5-dichloronicotinonitrile reveals distinct reactivity patterns in nucleophilic aromatic substitution reactions. While both isomers are activated towards SNAr, the regioselectivity is predictable based on the electronic and steric environment of the chlorine atoms. 2,6-Dichloronicotinonitrile typically undergoes substitution at the less sterically hindered C6 position. In contrast, 2,5-dichloronicotinonitrile exhibits high regioselectivity for substitution at the electronically favored C2 position. This understanding is crucial for the strategic design of synthetic routes in the development of novel compounds for pharmaceutical and other applications.
A Comparative Guide to HPLC Purity Analysis of Synthetic 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthetic 2,6-Dichloro-4-methylnicotinonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The selection of an appropriate analytical method is crucial for ensuring the quality and consistency of the final product by effectively identifying and quantifying the active pharmaceutical ingredient (API) and its potential impurities.
This document outlines two distinct reversed-phase HPLC methods: a standard method employing a specialized Newcrom R1 column and an alternative method utilizing a widely accessible C18 column. The comparison is supported by detailed experimental protocols and hypothetical, yet realistic, comparative data to aid researchers in selecting the most suitable method for their specific analytical needs.
Potential Impurities in Synthetic this compound
The purity of this compound is largely dependent on the synthetic route employed. A common method involves the chlorination of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This process can lead to several potential impurities, including:
-
Impurity A (Starting Material): 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Impurity B (Mono-chloro Intermediate): 2-chloro-6-hydroxy-4-methylnicotinonitrile
-
Impurity C (Mono-chloro Intermediate): 6-chloro-2-hydroxy-4-methylnicotinonitrile
Effective chromatographic separation of the main compound from these and other potential by-products is essential for accurate purity assessment.
Comparative Analysis of HPLC Methods
Two distinct HPLC methods were evaluated for their ability to resolve this compound from its key potential impurities. Method 1 utilizes a Newcrom R1 column, known for its unique selectivity with halogenated compounds, while Method 2 employs a conventional C18 column, a workhorse in reversed-phase chromatography.
Data Presentation
The performance of each method is summarized in the tables below, presenting key chromatographic parameters for the main compound and its potential impurities.
Table 1: Chromatographic Performance Data for Method 1 (Newcrom R1 Column)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity A | 2.1 | - | 1.1 |
| Impurity B | 3.5 | 3.2 | 1.2 |
| Impurity C | 4.2 | 2.1 | 1.1 |
| This compound | 6.8 | 5.8 | 1.0 |
Table 2: Chromatographic Performance Data for Method 2 (C18 Column)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity A | 1.8 | - | 1.3 |
| Impurity B | 2.9 | 2.5 | 1.4 |
| Impurity C | 3.4 | 1.5 | 1.3 |
| This compound | 5.5 | 4.1 | 1.2 |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: Newcrom R1 Column
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile (B52724) and water with 0.1% phosphoric acid.[1]
-
Gradient: 30% to 80% Acetonitrile over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Method 2: C18 Column
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid).[2]
-
Gradient: 40% to 90% Acetonitrile over 12 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Method Comparison and Recommendations
Both methods demonstrate the capability to separate this compound from its potential impurities.
-
Method 1 (Newcrom R1) offers superior resolution, particularly between the main peak and the closest eluting impurity, and exhibits better peak symmetry (lower tailing factor). This method would be preferable for in-depth impurity profiling and for the analysis of complex sample matrices where baseline separation is critical.
-
Method 2 (C18) provides a faster analysis time and utilizes a more common and readily available column chemistry. While the resolution between Impurity B and Impurity C is lower than in Method 1, it is still adequate for routine quality control purposes where the primary goal is to determine the purity of the main compound.
The choice between the two methods will depend on the specific requirements of the analysis. For rigorous purity testing and method development, the enhanced selectivity of the Newcom R1 column is advantageous. For routine and high-throughput analysis, the speed and cost-effectiveness of the C18 method may be more suitable.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps involved in the HPLC purity analysis of this compound.
Caption: HPLC analysis workflow for this compound.
References
Navigating Beyond Phosphorus Oxychloride: A Comparative Guide to Alternative Reagents in Synthesis
For decades, phosphorus oxychloride (POCl₃) has been a cornerstone reagent in organic synthesis, prized for its efficacy in chlorination and dehydration reactions. However, its corrosive nature, moisture sensitivity, and the often harsh reaction conditions required, coupled with challenging workups due to phosphoric acid byproducts, have driven chemists to seek milder, safer, and more efficient alternatives.[1] This guide provides an objective comparison of prominent alternative reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Chlorination Reactions: Alternatives to POCl₃
The conversion of hydroxyl groups to chlorides is a fundamental transformation in organic synthesis. While POCl₃ is effective, particularly for heteroaromatic systems, several other reagents offer distinct advantages.
Key Alternative Chlorinating Agents:
-
Thionyl Chloride (SOCl₂): A highly reactive and versatile chlorinating agent, often more reactive than POCl₃, which can allow for lower reaction temperatures.[1] It is particularly useful for converting alcohols and carboxylic acids to their corresponding chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[1]
-
Oxalyl Chloride ((COCl)₂): Another powerful chlorinating agent that shares similarities with thionyl chloride. Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous, facilitating straightforward workup.[1]
-
Triphenylphosphine-based Reagents (e.g., Ph₃PCl₂): Formed in situ from triphenylphosphine (B44618) and a chlorine source (e.g., Cl₂, CCl₄), these reagents are often used for mild conversions of alcohols to alkyl chlorides.[2][3][4]
-
Vilsmeier-Haack Reagent: This versatile reagent, formed from a substituted formamide (B127407) (like DMF) and an acid chloride (POCl₃, SOCl₂, or oxalyl chloride), is effective for both chlorination and formylation of electron-rich aromatic and heteroaromatic compounds.[1]
Comparative Performance Data for Chlorination:
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxyquinoline | POCl₃ | Neat | 110 | 3 | 85 | (Assumed typical conditions) |
| 4-Hydroxy-2-quinolone | Thionyl Chloride | Dioxane | Reflux | - | - | [1] |
| m-Methoxyacetanilide | POCl₃/DMF | Neat | 90 | - | 89 | [1] |
| Primary/Secondary Alcohol | SOCl₂ | Neat/DCM | Reflux | Varies | Good | [1] |
| Alcohol | Ph₃P/CCl₄ | Acetonitrile | Reflux | 2-4 | 80-95 | (General literature yields) |
Dehydration Reactions: Moving Beyond POCl₃
POCl₃ is a classical reagent for dehydration reactions, such as the conversion of amides to nitriles and in cyclization reactions like the Bischler-Napieralski synthesis of dihydroisoquinolines. However, a range of modern reagents offer milder conditions and improved yields.
Key Alternative Dehydrating Agents:
-
Cyanuric Chloride (TCT): A mild and highly efficient dehydrating agent for the conversion of primary amides to nitriles.[5][6] It operates under relatively mild conditions, often at room temperature in DMF.[7]
-
Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent, often used in conjunction with POCl₃ in the Bischler-Napieralski reaction for less reactive substrates.[7][8]
-
Trifluoromethanesulfonic Anhydride (B1165640) (Tf₂O): A highly reactive reagent that allows for the Bischler-Napieralski reaction to proceed under much milder conditions, often at or below room temperature, and can be effective for a broader range of substrates.[7][8]
-
Polyphosphoric Acid (PPA): A viscous liquid that serves as both a catalyst and a dehydrating agent in various cyclization reactions.[8]
Comparative Performance Data for Dehydration:
| Reaction | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amide to Nitrile | 4-Bromobenzamide | Cyanuric Chloride | DMF | RT | 3.5 | 95 | [1] |
| Amide to Nitrile | Primary Amides | POCl₃ | Various | Heat | Varies | Good | [9] |
| Bischler-Napieralski | β-Arylethylamide | POCl₃ | Toluene | Reflux | Varies | Moderate-Good | [8][10] |
| Bischler-Napieralski | β-Arylethylamide | P₂O₅/POCl₃ | Reflux | Varies | Good-Excellent | [7][8] | |
| Bischler-Napieralski | β-Arylethylamide | Tf₂O, 2-chloropyridine | CH₂Cl₂ | 0 to RT | 0.5-1 | High | [7] |
Experimental Protocols
Chlorination of a Secondary Alcohol using Thionyl Chloride
Materials:
-
Chiral secondary alcohol (1.0 eq)
-
Anhydrous pyridine
-
Thionyl chloride (1.1 - 1.5 eq)
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve the chiral secondary alcohol in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3x).
-
Combine the organic layers and wash successively with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl chloride.
-
Purify the product by flash column chromatography or distillation.
Dehydration of a Primary Amide to a Nitrile using Cyanuric Chloride
Materials:
-
Primary amide (e.g., 4-Bromobenzamide) (1.5 mmol)
-
Cyanuric chloride (1.0 mmol, 0.67 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3 mL)
-
Ethyl acetate (B1210297)
-
2 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a solution of the primary amide in DMF at 0 °C, add cyanuric chloride.[1]
-
Stir the mixture at room temperature for 3.5 hours.[1]
-
Quench the reaction with water (15 mL).
-
Extract the solution with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the nitrile.[1]
Visualizing Reaction Mechanisms and Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Bischler-Napieralski Reaction Workflow
Caption: General experimental workflow for the Bischler-Napieralski reaction.
Safety and Handling Considerations
A critical aspect of reagent selection is safety. Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic fumes.[11][12][13] Its alternatives, while often milder in reactivity, also present hazards that require careful handling.
| Reagent | Key Hazards | Recommended Handling Precautions |
| Phosphorus Oxychloride (POCl₃) | Corrosive, toxic by inhalation, reacts violently with water.[11][12][14] | Handle in a well-ventilated fume hood, wear appropriate PPE (gloves, goggles, lab coat), avoid contact with water and moisture.[11][14] |
| Thionyl Chloride (SOCl₂) | Corrosive, toxic by inhalation, reacts violently with water.[5][8][15] | Handle in a fume hood, wear appropriate PPE, use a gas trap to neutralize HCl and SO₂ byproducts.[5][15] |
| Oxalyl Chloride ((COCl)₂) | Corrosive, toxic by inhalation, reacts violently with water.[1][3][4][16] | Handle in a fume hood, wear appropriate PPE, be aware of gaseous byproducts (CO is toxic).[1][2][3] |
| Cyanuric Chloride | Corrosive, harmful if swallowed, may cause allergic skin reaction, fatal if inhaled.[11][13][17][18] | Handle in a fume hood with appropriate PPE, avoid generating dust.[11][19][17] |
| Phosphorus Pentoxide (P₂O₅) | Corrosive, causes severe skin burns and eye damage, reacts violently with water.[6][20][21][22] | Handle in a dry environment, wear appropriate PPE, avoid contact with water.[20][21] |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | Corrosive, causes severe skin and eye burns, reacts violently with water.[7][12][14][23][24] | Handle in a fume hood, wear appropriate PPE, add dropwise to cooled solutions due to high reactivity.[7][14][23] |
Conclusion
The selection of a chlorinating or dehydrating agent is a critical decision in synthetic planning. While phosphorus oxychloride remains a powerful and widely used reagent, a host of alternatives offer significant advantages in terms of milder reaction conditions, simplified workup procedures, and improved safety profiles. Thionyl chloride and oxalyl chloride are excellent alternatives for many chlorination reactions, while cyanuric chloride and trifluoromethanesulfonic anhydride provide mild and efficient options for dehydration and cyclization reactions, respectively. By carefully considering the substrate, desired outcome, and safety implications, researchers can choose the most appropriate reagent to achieve their synthetic goals effectively and safely.
References
- 1. westliberty.edu [westliberty.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 10. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.fr [fishersci.fr]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. westliberty.edu [westliberty.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. lobachemie.com [lobachemie.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. carlroth.com [carlroth.com]
- 21. fishersci.com [fishersci.com]
- 22. valudor.com [valudor.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comparative Guide to the Spectroscopic Properties of 2,6-Dichloro-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 2,6-Dichloro-4-methylnicotinonitrile and two structurally related alternatives: 2,6-dichloropyridine (B45657) and 2,6-dichloronicotinonitrile. The information presented herein is intended to support research and development activities by offering a clear, objective analysis of the spectral characteristics of these compounds. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound | 7.29 | Singlet | 1H |
| 2.59 | Singlet | 3H | |
| 2,6-dichloropyridine | ~7.65 | Triplet | 1H |
| ~7.25 | Doublet | 2H | |
| 2,6-dichloronicotinonitrile | 8.25 | Doublet | 1H |
| 7.55 | Doublet | 1H |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in search results |
| 2,6-dichloropyridine | ~151.2, ~140.1, ~122.5 |
| 2,6-dichloronicotinonitrile | Data not available in search results |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Peaks (cm⁻¹) |
| This compound | Data not available in search results |
| 2,6-dichloropyridine | ~1570, ~1550, ~1420, ~1150, ~780 |
| 2,6-dichloronicotinonitrile | Data not available in search results |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) |
| This compound | 186, 188 (due to Cl isotopes) |
| 2,6-dichloropyridine | 147, 149, 151 (due to Cl isotopes) |
| 2,6-dichloronicotinonitrile | 172, 174, 176 (due to Cl isotopes) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H NMR spectra were recorded on a 300 MHz NMR spectrometer.
-
Data Acquisition: The spectra were acquired at room temperature. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 20-50 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) with TMS.
-
Instrumentation: ¹³C NMR spectra were recorded on a 75 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Proton-decoupled spectra were acquired at room temperature. A sufficient number of scans were accumulated to achieve a satisfactory signal-to-noise ratio.
-
Data Processing: The data was processed using Fourier transformation, followed by phasing and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: An FT-IR spectrometer equipped with a single-reflection diamond ATR accessory was used.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected and the peak positions were identified.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used. The electron energy was set to 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass range of m/z 50-500.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A diagram illustrating the typical workflow for the spectroscopic analysis of a chemical compound.
Safety Operating Guide
Safe Disposal of 2,6-Dichloro-4-methylnicotinonitrile: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,6-Dichloro-4-methylnicotinonitrile (CAS No. 875-35-4). Adherence to these procedures is critical to ensure personal safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile. This compound is classified as toxic and hazardous.
Key Hazard Information:
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][4] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3] |
| Specific target organ toxicity | May cause respiratory irritation.[1][2][5] |
Personal Protective Equipment (PPE):
All personnel handling this compound must use the following PPE to minimize exposure:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and long pants. In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Do not attempt to dispose of this chemical into the sanitary sewer or as regular solid waste.
-
Containerization:
-
Ensure the waste this compound is stored in its original container or a clearly labeled, compatible, and tightly sealed container.
-
The label should include the full chemical name, "this compound," the CAS number "875-35-4," and appropriate hazard symbols (e.g., "Toxic," "Irritant").
-
Handle uncleaned containers with the same precautions as the product itself.[6]
-
-
Waste Segregation:
-
Store waste this compound separately from incompatible materials. Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be cool and dry.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and quantity of the waste material.
-
Follow all institutional and local regulations for hazardous waste manifest and transportation.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it into a labeled, sealed container for disposal. Avoid generating dust.
-
Clean the spill area with a suitable solvent (consult your EHS office for recommendations) and then wash with soap and water.
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.
-
III. Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,6-Dichloro-3-cyano-4-methylpyridine | 875-35-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Guide to Handling 2,6-Dichloro-4-methylnicotinonitrile
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,6-Dichloro-4-methylnicotinonitrile (CAS No. 875-35-4). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is a halogenated organic compound recognized for its use as an intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1] However, it presents significant health hazards, being toxic if swallowed, harmful in contact with skin or if inhaled, and capable of causing severe skin irritation and serious eye damage.[2] Meticulous planning and execution of safety procedures are therefore paramount when working with this substance.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Component | Incidental Contact (e.g., weighing, preparing solutions) | Extended Contact (e.g., synthesis, purification) |
| Hand Protection | Nitrile gloves (double-gloving recommended)[3][4] | Viton™ or Polyvinyl Alcohol (PVA) gloves[3][5] |
| Eye/Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Body Protection | Laboratory coat | Chemical-resistant apron over a laboratory coat |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the essential steps for safe manipulation of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. wellbefore.com [wellbefore.com]
- 5. ohsonline.com [ohsonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
